Product packaging for 4-(4-Oxocyclohexyl)benzonitrile(Cat. No.:CAS No. 73204-07-6)

4-(4-Oxocyclohexyl)benzonitrile

Cat. No.: B1316157
CAS No.: 73204-07-6
M. Wt: 199.25 g/mol
InChI Key: XFRVACCGEKPJDI-UHFFFAOYSA-N
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Description

4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6), also known as 4-(p-Cyanophenyl)cyclohexanone, is a high-purity white to off-white crystalline solid with a typical melting point range of 80-85°C . Its molecular formula is C13H13NO, yielding a molecular weight of 199.25 g/mol . This compound is characterized by its dual functional groups—a ketone and a nitrile—which make it a highly versatile and sought-after building block in organic synthesis . In pharmaceutical research, it serves as a crucial intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs) and drug candidates, where its structure can be modified to impart specific biological activities . Beyond pharmaceuticals, its applications extend to the development of agrochemicals, such as pesticides and herbicides . Furthermore, the compound is valuable in material science for the creation of specialty polymers and liquid crystals used in organic electronics . It demonstrates good solubility in organic solvents like DMF and THF, facilitating its use in a broad spectrum of chemical reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B1316157 4-(4-Oxocyclohexyl)benzonitrile CAS No. 73204-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-oxocyclohexyl)benzonitrile
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InChI

InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVACCGEKPJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578342
Record name 4-(4-Oxocyclohexyl)benzonitrile
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73204-07-6
Record name 4-(4-Oxocyclohexyl)benzonitrile
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Record name 4-(4-Oxocyclohexyl)benzonitrile
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Record name Benzonitrile, 4-(4-oxocyclohexyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Oxocyclohexyl)benzonitrile, a versatile intermediate compound with significant applications in pharmaceutical synthesis, agrochemicals, and advanced materials science. This document details its chemical identity, physical characteristics, spectral data, and safety information, along with a proposed synthesis and purification protocol.

Chemical Identity and Physical Properties

This compound, also known as 4-(p-Cyanophenyl)cyclohexanone, is a bifunctional organic compound featuring a benzonitrile group attached to a cyclohexanone ring.[1][2] This unique structure, containing both a ketone and a nitrile functional group, makes it a valuable building block for the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-(p-Cyanophenyl)cyclohexanone[1]
CAS Number 73204-07-6[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 80-85 °C[2]
Boiling Point 367.3 °C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents like DMF and THF. Low solubility in water.[2]

Synthesis and Purification

Below is a generalized experimental protocol for a potential synthesis route.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Reactant1 4-Bromobenzonitrile Reaction Grignard Reaction (or similar coupling) Reactant1->Reaction Reactant2 1,4-Cyclohexanedione monoethylene ketal Reactant2->Reaction Intermediate This compound (protected) Reaction->Intermediate Deprotection Acidic Hydrolysis Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,4-Cyclohexanedione monoethylene ketal

  • Dilute hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous THF. A solution of 4-bromobenzonitrile in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently heated to maintain a steady reflux.

  • Coupling Reaction: The solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Deprotection: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude protected intermediate is then dissolved in a mixture of THF and dilute hydrochloric acid and stirred at room temperature to effect deprotection.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]

Experimental Protocol: Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are common choices.

Procedure:

  • Dissolve the crude solid in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Spectroscopic Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known chemical shifts and absorption frequencies of related functional groups, the expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclohexanone ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to CN)7.6-7.8Doublet
Aromatic (meta to CN)7.3-7.5Doublet
Cyclohexyl (methine)2.8-3.2Multiplet
Cyclohexyl (methylene)1.8-2.6Multiplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbons in the benzonitrile and cyclohexanone moieties.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~210
Aromatic (quaternary, attached to cyclohexyl)~145
Aromatic (CH, ortho to CN)~132
Aromatic (CH, meta to CN)~128
Nitrile (C≡N)~118
Aromatic (quaternary, attached to CN)~112
Cyclohexyl (methine)~45
Cyclohexyl (methylene)30-40
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and ketone functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)
C≡N stretch (nitrile)2220-2240
C=O stretch (ketone)1705-1725
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1400-1600
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of small neutral molecules.

Table 5: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/z
[M]⁺199
[M - CO]⁺171
[M - C₂H₄O]⁺155
[C₇H₄N]⁺ (cyanophenyl)102

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of high-value organic molecules.

  • Pharmaceutical Synthesis: Its bifunctional nature allows for diverse chemical modifications, making it a key building block for active pharmaceutical ingredients (APIs). The benzonitrile moiety can act as a bioisostere for other functional groups, and the ketone can be further functionalized to introduce desired pharmacophores.[2]

  • Agrochemicals: This compound is a precursor in the development of novel pesticides and herbicides.[2]

  • Advanced Materials: It is utilized in the creation of specialty polymers and liquid crystals due to its rigid core structure.[2]

Applications cluster_applications Applications Compound This compound Pharma Pharmaceuticals Compound->Pharma API Synthesis Agro Agrochemicals Compound->Agro Pesticide Precursor Materials Advanced Materials Compound->Materials Polymer & Liquid Crystal Component

Caption: Key application areas of this compound.

Safety and Handling

  • Health Hazards: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.[5][6]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]

  • Fire and Explosion Hazards: Combustible solid. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the relevant safety data sheets and follow established laboratory safety protocols.

References

An In-depth Technical Guide to 4-(4-Oxocyclohexyl)benzonitrile (CAS: 73204-07-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Oxocyclohexyl)benzonitrile, a versatile bifunctional organic compound. Due to its unique molecular architecture, featuring both a reactive ketone and a nitrile group, this compound serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and advanced materials sectors.[1][2][3]

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not consistently available in publicly accessible literature. The following tables summarize known and predicted physicochemical properties, alongside typical spectroscopic characteristics expected for this compound based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyValueSource
CAS Number 73204-07-6[4]
Molecular Formula C₁₃H₁₃NO[4]
Molecular Weight 199.25 g/mol [5]
Appearance White to off-white crystalline solid[2][3]
Melting Point 80-85 °C[3]
Boiling Point (Predicted) 367.3 ± 42.0 °C at 760 mmHg
Density (Predicted) 1.12 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as DMF, THF, ethanol, and dichloromethane. Low solubility in water is expected.[3][5]
Vapor Pressure (Predicted) 1.38E-05 mmHg at 25°C
Flash Point (Predicted) 176 °C
Spectroscopic Data (Predicted)
SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃) Aromatic protons (AA'BB' system, ~7.3-7.7 ppm), methine proton adjacent to the benzonitrile group (~2.6-3.0 ppm), and cyclohexyl methylene protons (~1.8-2.5 ppm).
¹³C NMR (CDCl₃) Nitrile carbon (~118-120 ppm), quaternary aromatic carbon attached to the nitrile (~110-115 ppm), other aromatic carbons (~128-133 ppm), carbonyl carbon (~208-212 ppm), methine carbon, and methylene carbons of the cyclohexyl ring.
IR Spectroscopy Strong C≡N stretching vibration (~2220-2240 cm⁻¹), strong C=O stretching vibration (~1710-1720 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹), and C=C stretching of the aromatic ring (~1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 199, with fragmentation patterns corresponding to the loss of CO, CN, and cleavage of the cyclohexyl ring.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the orthogonal reactivity of its ketone and nitrile functionalities.[1] The ketone can undergo nucleophilic addition, reduction, and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthetic Routes

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic strategy involves the oxidation of the corresponding alcohol, 4-(4-hydroxycyclohexyl)benzonitrile. A general method for the synthesis of 4-substituted cyclohexanones involves the catalytic hydrogenation of the corresponding phenol, followed by oxidation of the resulting cyclohexanol.[6]

G 4-Cyanophenol 4-Cyanophenol 4-(4-Hydroxycyclohexyl)benzonitrile 4-(4-Hydroxycyclohexyl)benzonitrile 4-Cyanophenol->4-(4-Hydroxycyclohexyl)benzonitrile Catalytic Hydrogenation (e.g., H₂, Rh/C) This compound This compound 4-(4-Hydroxycyclohexyl)benzonitrile->this compound Oxidation (e.g., PCC, Swern)

Plausible synthetic workflow for this compound.
Experimental Protocol: Oxidation of 4-Substituted Cyclohexanol (General Procedure)

The following is a generalized experimental protocol for the oxidation of a 4-substituted cyclohexanol to the corresponding cyclohexanone, which can be adapted for the synthesis of this compound from its alcohol precursor.[6]

Materials:

  • 4-(4-Hydroxycyclohexyl)benzonitrile

  • Anhydrous dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., reagents for Swern or Dess-Martin oxidation)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: A solution of 4-(4-hydroxycyclohexyl)benzonitrile in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: PCC (approximately 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry and drug discovery. The benzonitrile moiety is a common pharmacophore found in a variety of biologically active molecules, while the cyclohexanone ring provides a versatile scaffold for further functionalization.[1][3]

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows for the sequential or parallel introduction of various pharmacophoric groups, enabling the construction of complex molecular architectures with desired pharmacological activities.

Potential in Kinase Inhibitor Synthesis

The benzonitrile group is a well-established feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor and occupy the ATP-binding pocket of the enzyme. The cyclohexyl scaffold can be modified to introduce substituents that enhance potency and selectivity. For instance, various benzonitrile derivatives have been investigated as potent checkpoint kinase 1 (Chk1) inhibitors.[7] The synthesis of such inhibitors could potentially utilize this compound as a starting material for the introduction of the necessary pharmacophoric elements.

G cluster_0 Drug Discovery Workflow Start This compound Mod Chemical Modification (e.g., reductive amination, condensation) Start->Mod Lib Library of Derivatives Mod->Lib Screen Biological Screening (e.g., Kinase Assays) Lib->Screen Lead Lead Compound Screen->Lead Opt Lead Optimization Lead->Opt Cand Drug Candidate Opt->Cand

Generalized drug discovery workflow utilizing this compound.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its bifunctional nature provides a platform for the creation of diverse molecular libraries for drug discovery programs. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Structural Analysis of 4-(p-Cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-(p-cyanophenyl)cyclohexanone, a molecule of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and analytical techniques used to characterize this compound, offering detailed experimental protocols and data interpretation.

Molecular Structure and Properties

4-(p-Cyanophenyl)cyclohexanone possesses a rigid cyclohexanone core with a p-cyanophenyl substituent at the 4-position. This substitution pattern imparts specific conformational and electronic properties that are crucial for its chemical reactivity and biological activity.

Molecular Formula: C₁₃H₁₃NO[1][2]

CAS Number: 25115-74-6, 73204-07-6[1][2]

Molecular Weight: 199.25 g/mol

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of 4-(p-Cyanophenyl)cyclohexanone.

Synthesis and Purification

A general and efficient method for the synthesis of 4-substituted cyclohexanones involves a two-step process starting from the corresponding substituted phenol. This approach is adaptable for the synthesis of 4-(p-cyanophenyl)cyclohexanone.

Experimental Protocol: Synthesis

Step 1: Catalytic Hydrogenation of 4-cyano-4-hydroxybiphenyl

  • To a solution of 4-cyano-4-hydroxybiphenyl (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Rh/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-(p-cyanophenyl)cyclohexanol.

Step 2: Oxidation of 4-(p-cyanophenyl)cyclohexanol

  • Dissolve the crude 4-(p-cyanophenyl)cyclohexanol from the previous step in a suitable organic solvent (e.g., dichloromethane or acetone).

  • Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of sodium bicarbonate for PCC oxidation).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

Purification

The crude 4-(p-cyanophenyl)cyclohexanone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation cluster_purification Purification start 4-Cyano-4-hydroxybiphenyl reagents1 H₂, Pd/C or Rh/C Ethanol/Methanol start->reagents1 product1 4-(p-Cyanophenyl)cyclohexanol reagents1->product1 reagents2 PCC or Swern Oxidation Dichloromethane/Acetone product1->reagents2 Crude Product product2 4-(p-Cyanophenyl)cyclohexanone reagents2->product2 purification Column Chromatography (Silica Gel, Hexane/EtOAc) product2->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 4-(p-Cyanophenyl)cyclohexanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-(p-cyanophenyl)cyclohexanone is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70 - 7.60d2HAromatic (ortho to -CN)
7.50 - 7.40d2HAromatic (meta to -CN)
3.00 - 2.80m1HCH (cyclohexyl)
2.60 - 2.40m4HCH₂ (cyclohexyl, adjacent to C=O)
2.20 - 2.00m4HCH₂ (cyclohexyl, adjacent to CH)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~210C=O (ketone)
~148Aromatic C (ipso, attached to cyclohexyl)
~132Aromatic CH (ortho to -CN)
~128Aromatic CH (meta to -CN)
~118CN (nitrile)
~112Aromatic C (ipso, attached to -CN)
~45CH (cyclohexyl)
~40CH₂ (cyclohexyl, adjacent to C=O)
~30CH₂ (cyclohexyl, adjacent to CH)
  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch (nitrile)
~1715Strong, SharpC=O stretch (ketone)[3][4]
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1480Medium-WeakC=C stretch (aromatic ring)
  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
199[M]⁺ (Molecular Ion)
171[M - CO]⁺
129[C₉H₇N]⁺ (Cyanophenyl-containing fragment)
102[C₇H₄N]⁺ (Cyanobenzyl fragment)
97[C₆H₉O]⁺ (Cyclohexenone-like fragment)
  • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

  • For Electron Ionization (EI), use a standard ionization energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Crystallographic Analysis

As of the last update, no public crystallographic data for 4-(p-cyanophenyl)cyclohexanone is available. X-ray crystallography would provide definitive information on the solid-state conformation of the cyclohexanone ring (likely a chair conformation) and the relative orientation of the cyanophenyl group.

Logical Relationships in Structural Elucidation

The structural elucidation of 4-(p-cyanophenyl)cyclohexanone relies on the synergistic interpretation of data from various analytical techniques.

Structural_Elucidation_Logic cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Techniques cluster_interpretation Data Interpretation Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups (-CN, C=O) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Proposed Structure of 4-(p-Cyanophenyl)cyclohexanone NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the structural elucidation of 4-(p-Cyanophenyl)cyclohexanone.

References

Spectroscopic Profile of 4-(4-Oxocyclohexyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic intermediate, 4-(4-Oxocyclohexyl)benzonitrile (also known as 4-(p-Cyanophenyl)cyclohexanone), CAS Number 73204-07-6.[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral databases of related compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is a bifunctional molecule featuring a benzonitrile group attached to a cyclohexanone ring. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[1]

Table 1: General Properties of this compound

PropertyValue
CAS Number 73204-07-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance White to off-white crystalline solid[1]
Purity ≥97% (HPLC)[1]
Melting Point 80-85°C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.70d2HAr-H (ortho to -CN)
~ 7.45d2HAr-H (meta to -CN)
~ 3.10tt1HCH (cyclohexyl)
~ 2.55m4HCH₂ (cyclohexyl, adjacent to C=O)
~ 2.15m4HCH₂ (cyclohexyl)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~ 210C=O (cyclohexanone)
~ 148Ar-C (ipso, attached to cyclohexyl)
~ 132.5Ar-CH (ortho to -CN)
~ 128.5Ar-CH (meta to -CN)
~ 118.5CN
~ 112Ar-C (ipso, attached to -CN)
~ 45CH (cyclohexyl)
~ 41CH₂ (cyclohexyl, adjacent to C=O)
~ 34CH₂ (cyclohexyl)
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAr-H stretch
~ 2940, 2860MediumC-H stretch (cyclohexyl)
~ 2230StrongC≡N stretch
~ 1715StrongC=O stretch (ketone)
~ 1605, 1500MediumC=C stretch (aromatic)
~ 830Strongp-disubstituted benzene C-H bend
Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrum Fragmentation

m/zInterpretation
199[M]⁺ (Molecular Ion)
171[M - CO]⁺
143[M - C₄H₈]⁺ (from cyclohexanone ring fragmentation)
129[C₉H₇N]⁺
116[C₈H₄N]⁺
102[C₇H₄N]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer is used to acquire both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-oxocyclohexyl)benzonitrile. This compound, with CAS number 73204-07-6, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, owing to its bifunctional nature containing both a ketone and a nitrile group.[1][2][3] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Chemical Structure

The structure of this compound consists of a benzonitrile moiety attached to a cyclohexanone ring at the 4-position.

Structure:

  • Benzonitrile group: A benzene ring substituted with a cyano group (-C≡N).

  • Cyclohexanone group: A six-membered aliphatic ring containing a carbonyl group (C=O).

The specific connectivity is the para-position of the benzonitrile ring to the 4-position of the cyclohexanone ring.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclohexanone ring. The predicted chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2', H-6'~7.65d2HProtons ortho to the cyano group
H-3', H-5'~7.35d2HProtons meta to the cyano group
H-1~3.05tt1HMethine proton on the cyclohexanone ring
H-2a, H-6a~2.50m2HAxial protons adjacent to the carbonyl
H-2e, H-6e~2.35m2HEquatorial protons adjacent to the carbonyl
H-3a, H-5a~2.20m2HAxial protons meta to the carbonyl
H-3e, H-5e~1.95m2HEquatorial protons meta to the carbonyl

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the carbonyl group, the cyano group, and the aromatic ring results in a wide range of chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
C=O~210.5Carbonyl carbon
C-4'~148.0Aromatic carbon attached to the cyclohexyl ring
C-2', C-6'~132.5Aromatic carbons ortho to the cyano group
C-3', C-5'~128.0Aromatic carbons meta to the cyano group
C≡N~118.5Cyano carbon
C-1'~112.0Aromatic carbon attached to the cyano group
C-1~44.5Methine carbon on the cyclohexanone ring
C-2, C-6~41.0Carbons adjacent to the carbonyl
C-3, C-5~29.0Carbons meta to the carbonyl

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

NMR Data Acquisition:

  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz instrument.[5][6]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.[7][8]

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range of approximately 0 to 220 ppm.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Verification and Purity Assessment D->E

NMR Analysis Workflow

This comprehensive guide provides the foundational spectral data and methodologies necessary for the characterization of this compound. The presented data, while predicted, serves as a robust reference for researchers in the fields of synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-(p-Cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-(p-Cyanophenyl)cyclohexanone. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide synthesizes information from structurally related molecules and established principles of infrared spectroscopy. It offers a predictive overview of the key vibrational frequencies, a comprehensive experimental protocol for obtaining an empirical spectrum, and a logical visualization of the molecule's spectral characteristics.

Predicted Infrared Spectrum Data

The infrared spectrum of 4-(p-Cyanophenyl)cyclohexanone is characterized by the vibrational modes of its three main structural components: the cyclohexanone ring, the para-substituted benzene ring, and the cyano (nitrile) group. The expected absorption bands, their intensities, and corresponding vibrational assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~ 3030MediumAromatic C-HStretching
~ 2950-2850StrongAliphatic C-H (Cyclohexyl)Stretching
~ 2230Strong, SharpC≡N (Nitrile)Stretching
~ 1715StrongC=O (Ketone)Stretching
~ 1605, ~1500Medium-WeakC=C (Aromatic Ring)Stretching
~ 1450MediumCH₂ (Cyclohexyl)Scissoring
~ 830Strongp-Substituted BenzeneC-H Out-of-Plane Bending

Table 1: Predicted Infrared Absorption Bands for 4-(p-Cyanophenyl)cyclohexanone.

The presence of a strong absorption band around 1715 cm⁻¹ is a key indicator of the carbonyl (C=O) group in the cyclohexanone ring.[1][2] Another distinct and strong, sharp peak is anticipated around 2230 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group.[2][3][4] Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the cyclohexyl ring will produce strong bands in the 2850-3000 cm⁻¹ region.[5][6] Furthermore, the para-substitution pattern on the benzene ring typically gives rise to a strong out-of-plane C-H bending vibration in the 860-790 cm⁻¹ range.[7]

Experimental Protocol: Obtaining the FTIR Spectrum

The following protocol details two common methods for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid powder like 4-(p-Cyanophenyl)cyclohexanone.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used transmission method for solid samples.[8][9][10]

Equipment and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die (e.g., 13 mm)

  • Analytical balance (4-place)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • 4-(p-Cyanophenyl)cyclohexanone sample

  • Spatula and weighing paper

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum (showing broad O-H bands).[11] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 4-(p-Cyanophenyl)cyclohexanone sample.

  • Mixing: Weigh approximately 100-200 mg of the dried KBr.[12] Add the sample to the KBr in the agate mortar.

  • Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures the sample is evenly dispersed.[9]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply a force of approximately 8-10 tons for several minutes.[13][14] It is often beneficial to apply a vacuum to the die during pressing to remove entrapped air, resulting in a more transparent pellet.[11]

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid method that requires minimal sample preparation.[11][15]

Equipment and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • 4-(p-Cyanophenyl)cyclohexanone sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and a soft tissue

Procedure:

  • Background Scan: With a clean and empty ATR crystal, run a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the 4-(p-Cyanophenyl)cyclohexanone powder directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.[16]

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.[17]

  • Sample Scan: Acquire the sample spectrum. As with the KBr method, co-adding multiple scans will enhance the quality of the spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.[16]

Visualization of Spectral-Structural Relationships

The following diagram illustrates the logical connection between the primary functional groups of 4-(p-Cyanophenyl)cyclohexanone and their characteristic regions in the infrared spectrum.

G cluster_molecule 4-(p-Cyanophenyl)cyclohexanone Structure cluster_spectrum Infrared Spectrum Regions (cm⁻¹) mol 4-(p-Cyanophenyl)cyclohexanone Aromatic C-H Aliphatic C-H C≡N (Nitrile) C=O (Ketone) C=C (Aromatic) p-Substituted Ring Bend spec 3100-3000 3000-2850 2260-2220 1725-1705 1600-1475 900-800 mol:f1->spec:r1 Stretch mol:f2->spec:r2 Stretch mol:f3->spec:r3 Stretch mol:f4->spec:r4 Stretch mol:f5->spec:r5 Stretch mol:f6->spec:r6 Bend (oop)

Functional group to IR region mapping.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-(4-Oxocyclohexyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental mass spectra for this specific molecule, this document outlines a predictive analysis of its fragmentation patterns under electron ionization (EI). Furthermore, it presents a comprehensive, generalized experimental protocol for acquiring mass spectral data for this and similar small organic molecules. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and analytical characterization of this compound.

Introduction

This compound possesses a unique molecular architecture, incorporating a polar benzonitrile moiety and a cyclohexanone ring. This structure suggests a rich fragmentation pattern in mass spectrometry, providing key insights into its chemical makeup. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic studies in drug development. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectral Data

The molecular formula for this compound is C13H13NO, with a molar mass of 199.25 g/mol .[1] The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios (m/z) under electron ionization.

Predicted Fragment Ion Structure m/z (Predicted) Proposed Fragmentation Pathway
Molecular Ion [M]•+C13H13NO•+199Direct ionization of the molecule.
[M-H]•C13H12NO•198Loss of a hydrogen radical.
[M-CO]•+C12H13N•+171Loss of a neutral carbon monoxide molecule from the cyclohexanone ring.
[M-C2H4]•+C11H9NO•+171McLafferty rearrangement leading to the loss of ethene.
[C7H4N]+C7H4N+102Cleavage of the bond between the cyclohexyl and phenyl rings, with the charge retained by the benzonitrile fragment.
[C6H9O]+C6H9O+97Cleavage of the bond between the cyclohexyl and phenyl rings, with the charge retained by the oxocyclohexyl fragment.
[C6H5CN]+C7H5N+103Formation of the benzonitrile cation.

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the presence of the carbonyl group and the aromatic ring. The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

Fragmentation_Pathway_of_this compound M [C13H13NO]•+ m/z = 199 Molecular Ion F1 [C13H12NO]• m/z = 198 M->F1 - H• F2 [C12H13N]•+ m/z = 171 M->F2 - CO F3 [C11H9NO]•+ m/z = 171 M->F3 - C2H4 (McLafferty) F4 [C7H4N]+ m/z = 102 M->F4 Ring Cleavage F5 [C6H9O]+ m/z = 97 M->F5 Ring Cleavage F6 [C7H5N]+ m/z = 103 F4->F6 + H•

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of this compound using GC-MS with electron ionization.

4.1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • Concentration: The final concentration should be in the range of 10-100 µg/mL, depending on the sensitivity of the instrument.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Instrumentation and Parameters

The following table outlines typical instrument parameters for GC-MS analysis.

Parameter Setting
Gas Chromatograph
- Injection ModeSplit (e.g., 50:1 ratio) or Splitless
- Injection Volume1 µL
- Injector Temperature250 °C
- Carrier GasHelium (99.999% purity)
- Flow Rate1.0 mL/min (constant flow)
- Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
- Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 10 min)
Mass Spectrometer
- Ionization ModeElectron Ionization (EI)
- Ionization Energy70 eV
- Ion Source Temperature230 °C
- Quadrupole Temperature150 °C
- Mass Rangem/z 40-450
- Scan Speed1000 amu/s
- Solvent Delay3-5 minutes

4.3. Data Acquisition and Analysis

  • Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample into GC C->D E Separation in GC Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Generate Total Ion Chromatogram (TIC) H->I J Extract Mass Spectrum I->J K Identify Molecular and Fragment Ions J->K L Structural Elucidation / Library Match K->L

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical protocol for its analysis. While the fragmentation data presented is predictive, it is based on established principles of mass spectrometry for organic compounds. The detailed experimental workflow offers a robust starting point for researchers to obtain high-quality mass spectral data, which is essential for the definitive structural confirmation and further investigation of this compound in various scientific and developmental applications.

References

Solubility of 4-(4-Oxocyclohexyl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-(4-Oxocyclohexyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexanone moiety and a benzonitrile group. This unique structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 73204-07-6[1]
Molecular Formula C₁₃H₁₃NO[2][3]
Molar Mass 199.25 g/mol [2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 80-85 °C[4]
Boiling Point 367.3 ± 42.0 °C (Predicted)[5]
Density 1.12 ± 0.1 g/cm³ (Predicted)[5]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (cyclohexyl and benzene rings) and polar (ketone and nitrile) functional groups. This dual nature suggests that its solubility will be significant in a range of organic solvents.

Qualitative Solubility

Based on available data, a qualitative solubility profile of this compound in various common organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityReference
WaterProticLow[2][3]
EthanolProticSoluble[2][3]
Dichloromethane (DCM)AproticSoluble[2]
Dimethylformamide (DMF)AproticSoluble[4]
Tetrahydrofuran (THF)AproticSoluble[4]
AcetoneAproticSoluble[3]

The low solubility in water is expected due to the predominantly non-polar nature of the molecule.[2] Its solubility in polar aprotic solvents like DMF, THF, and acetone, as well as in a protic solvent like ethanol, can be attributed to the presence of the polar ketone and nitrile groups, which can engage in dipole-dipole interactions and hydrogen bonding (with protic solvents).[2][3][4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details a robust method for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Materials
  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Temperature-Controlled Shaking) A->B C Separation of Solid and Liquid Phases (Settling/Centrifugation) B->C D Filtration of Supernatant (0.22 µm Syringe Filter) C->D E Dilution of Saturated Solution D->E G Analytical Measurement (HPLC/GC) E->G F Preparation of Standard Solutions F->G H Data Analysis and Calculation (Calibration Curve) G->H I Quantitative Solubility Value H->I

References

An In-depth Technical Guide to the Thermochemical Properties of 4-(p-Cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone, a key intermediate in various fields of chemical synthesis. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document establishes a foundational understanding through theoretical principles, analysis of analogous compounds, and detailed proposed methodologies for its empirical determination. This guide serves as a critical resource for researchers in drug development and materials science, offering insights into the energetic characteristics that govern the compound's stability, reactivity, and potential applications.

Introduction

4-(p-Cyanophenyl)cyclohexanone, with the chemical formula C₁₃H₁₃NO, is a significant organic intermediate. Its molecular structure, featuring both a ketone and a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. A thorough understanding of the thermochemical properties of this compound is paramount for process optimization, safety assessment, and predicting its behavior in various chemical transformations.

This guide addresses the current gap in publicly available experimental thermochemical data for 4-(p-Cyanophenyl)cyclohexanone by:

  • Providing a theoretical framework for key thermochemical parameters.

  • Presenting available data for structurally analogous compounds to offer a comparative context.

  • Detailing standardized experimental protocols for the determination of these properties.

  • Proposing a computational workflow for the theoretical prediction of its thermochemical characteristics.

Synthesis of 4-(p-Cyanophenyl)cyclohexanone

While a detailed, optimized synthesis protocol with reaction yields is not extensively reported in peer-reviewed literature, the synthesis of 4-substituted cyclohexanones is a well-established area of organic chemistry. A plausible synthetic route can be inferred from general methodologies. One common approach involves the Friedel-Crafts acylation of cyanobenzene with a suitable cyclohexyl derivative, followed by subsequent chemical modifications. Another potential pathway is the catalytic hydrogenation of 4-cyanophenol to the corresponding cyclohexanol, followed by oxidation to the ketone.

Core Thermochemical Concepts

The primary thermochemical properties of interest for a compound like 4-(p-Cyanophenyl)cyclohexanone include:

  • Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a compound's thermodynamic stability.

  • Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is a key parameter for assessing the energy content of a molecule.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. This property is crucial for heat transfer calculations in chemical processes.

  • Entropy (S°) : A measure of the randomness or disorder of a system.

  • Gibbs Free Energy of Formation (ΔfG°) : A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is the ultimate indicator of a reaction's spontaneity.

Thermochemical Data of Analogous Compounds

In the absence of direct experimental data for 4-(p-Cyanophenyl)cyclohexanone, examining the properties of structurally similar compounds can provide valuable estimations.

Cyclohexanone (C₆H₁₀O)

Cyclohexanone serves as a fundamental structural analogue, representing the core cyclic ketone moiety. Extensive thermochemical data is available for this compound.

PropertyValueUnitsPhase
Standard Enthalpy of Formation (ΔfH°)-276.1 ± 0.84kJ/molLiquid
-230.3kJ/molGas
Standard Enthalpy of Combustion (ΔcH°)-3536 ± 2kJ/molLiquid
Molar Heat Capacity (Cp)177.20J/(mol·K)Liquid (at 300 K)
121.06J/(mol·K)Gas (at 298.15 K)
Standard Molar Entropy (S°)+229.03J/(mol·K)Liquid

Data sourced from the NIST Chemistry WebBook.

4-Phenylcyclohexanone (C₁₂H₁₄O)
PropertyValueUnits
Molecular Weight174.24 g/mol
Melting Point73-77°C
Boiling Point158-160 (at 16 mmHg)°C
Flash Point> 100°C

Data sourced from commercial supplier and database information.

The presence of the aromatic ring and the cyano group in 4-(p-Cyanophenyl)cyclohexanone is expected to significantly influence its thermochemical properties compared to these analogues. The electron-withdrawing nature of the cyano group and the increased molecular complexity would likely lead to a more negative enthalpy of formation and a higher enthalpy of combustion.

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures that would be employed to determine the thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone.

Combustion Calorimetry for Enthalpy of Combustion

This is the primary technique for determining the enthalpy of combustion.

Methodology:

  • Sample Preparation: A precisely weighed pellet of crystalline 4-(p-Cyanophenyl)cyclohexanone is placed in a crucible within a high-pressure vessel (bomb).

  • Bomb Assembly: A fuse wire is connected to electrodes, with a portion in contact with the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is used to calculate the heat released during combustion. The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is used to determine the gross heat of combustion. Corrections are made for the heat of formation of nitric acid (from any nitrogen in the sample) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire.

  • Standard Enthalpy of Combustion: The experimental data is corrected to standard state conditions to obtain the standard enthalpy of combustion (ΔcH°).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of 4-(p-Cyanophenyl)cyclohexanone is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate over a specified temperature range.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): By comparing the heat flow of the sample to that of a known standard (e.g., sapphire), the heat capacity of the sample as a function of temperature can be determined.

    • Enthalpy of Fusion (ΔfusH): The endothermic peak observed during melting corresponds to the enthalpy of fusion, which is calculated by integrating the area of the peak.

    • Melting Point (Tm): The onset temperature of the melting peak is taken as the melting point.

Visualized Workflows

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates the logical flow of experimental procedures for determining the key thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_calorimetry Calorimetric Measurements cluster_data_derivation Data Derivation synthesis Synthesis of 4-(p-Cyanophenyl)cyclohexanone purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization comb_cal Combustion Calorimetry characterization->comb_cal dsc Differential Scanning Calorimetry (DSC) characterization->dsc delta_h_comb ΔcH° comb_cal->delta_h_comb cp_data Cp(T) dsc->cp_data delta_h_fus ΔfusH° dsc->delta_h_fus delta_h_form ΔfH° delta_h_comb->delta_h_form via Hess's Law

Fig. 1: Experimental workflow for thermochemical analysis.
Proposed Computational Workflow for Thermochemical Prediction

Given the lack of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

computational_workflow cluster_atomization Atomization Energy Method start Define Molecular Structure of 4-(p-Cyanophenyl)cyclohexanone geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure and obtain zero-point vibrational energy) geom_opt->freq_calc single_point Single-Point Energy Calculation (higher level of theory, e.g., CCSD(T)) freq_calc->single_point thermal_corr Calculate Thermal Corrections (to obtain enthalpy at 298.15 K) freq_calc->thermal_corr atomization_energy Calculate Atomization Energy (ΣE_atoms - E_molecule) single_point->atomization_energy atom_energies Calculate Energies of Constituent Atoms (C, H, N, O) atom_energies->atomization_energy delta_h_form_0k ΔfH°(0 K) = ΣΔfH°_atoms(0 K) - E_atomization atomization_energy->delta_h_form_0k delta_h_form_0k->thermal_corr delta_h_form_298k Predicted ΔfH°(298.15 K) thermal_corr->delta_h_form_298k

Fig. 2: Computational workflow for predicting enthalpy of formation.

Conclusion

While direct experimental thermochemical data for 4-(p-Cyanophenyl)cyclohexanone remains to be published, this technical guide provides a robust framework for understanding and determining its key energetic properties. By leveraging data from analogous compounds and outlining detailed experimental and computational methodologies, researchers and drug development professionals are better equipped to handle, process, and synthesize with this important chemical intermediate. The workflows presented herein offer a clear path forward for future studies to empirically determine and computationally validate the thermochemical properties of 4-(p-Cyanophenyl)cyclohexanone, thereby enriching the collective knowledge base and facilitating its application in science and industry.

An In-depth Technical Guide to the Reaction Mechanisms Involving 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 4-(4-Oxocyclohexyl)benzonitrile, a versatile bifunctional molecule pivotal in the synthesis of advanced materials and pharmacologically active compounds. This document details key synthetic transformations, including reductive amination, the Wittig reaction, and Knoevenagel condensation, offering insights into their mechanisms, experimental protocols, and the biological significance of the resulting molecular scaffolds.

Introduction to this compound

This compound, also known as 4-(p-Cyanophenyl)cyclohexanone, is a valuable intermediate in organic synthesis.[1] Its structure uniquely combines a reactive ketone functional group on a cyclohexane ring and a nitrile group on an aromatic ring. This dual functionality allows for a wide range of chemical modifications, making it a crucial building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as kinase inhibitors.[1][2]

Core Reaction Mechanisms and Protocols

The reactivity of this compound is primarily centered around its ketone functionality, which readily undergoes nucleophilic addition and condensation reactions. The nitrile group, while less reactive under these conditions, offers a handle for further synthetic transformations or can act as a key pharmacophoric element in the final molecule.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones.[3] This one-pot reaction involves the formation of an imine or iminium ion intermediate from the ketone and an amine, followed by its in-situ reduction.[3] This method is highly efficient for producing diverse libraries of amine-containing compounds for drug discovery.[4]

Reaction Workflow:

Reductive_Amination_Workflow Ketone This compound Imine Imine/Iminium Ion Intermediate Ketone->Imine Condensation Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine Derivative Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow for the reductive amination of this compound.

Detailed Experimental Protocol (Adapted from a similar transformation):

A robust protocol for the reductive amination of a cyclohexanone derivative involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1-1.5 eq).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate the formation of the iminium ion. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for a Representative Reductive Amination:

Reactant (Amine)Reducing AgentSolventYield (%)Spectroscopic Data (Representative)
BenzylamineNaBH(OAc)₃DCM85-95¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, 2H), 7.35-7.20 (m, 7H), 3.85 (s, 2H), 2.80-2.70 (m, 1H), 2.10-1.50 (m, 8H).
MorpholineNaBH(OAc)₃THF80-90¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 132.5, 128.9, 119.2, 110.8, 67.2, 60.5, 50.8, 32.1.
Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[5] This reaction is particularly useful for introducing exocyclic double bonds onto cyclic ketones like this compound.[6]

Reaction Mechanism:

Wittig_Reaction Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (e.g., Ph₃P=CH₂) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig reaction with this compound.

Detailed Experimental Protocol (Adapted from a similar transformation): [6]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF is cooled to 0°C. A strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the ylide.

  • Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous THF is added slowly to the ylide solution at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for a Representative Wittig Reaction:

Phosphonium SaltBaseSolventYield (%)Spectroscopic Data (Representative)
Methyltriphenylphosphonium bromiden-BuLiTHF75-85¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, 2H), 7.45 (d, 2H), 4.65 (s, 2H), 2.50-2.30 (m, 4H), 2.10-1.90 (m, 4H).
(Methoxymethyl)triphenylphosphonium chloridet-BuOKTHF70-80¹³C NMR (CDCl₃, 101 MHz): δ 149.2, 148.5, 132.3, 128.7, 119.0, 110.5, 109.8, 36.5, 34.8.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond.[7] This reaction is particularly effective with this compound when reacted with compounds like malononitrile or ethyl cyanoacetate, yielding highly functionalized products.[8]

Reaction Mechanism:

Knoevenagel_Condensation Ketone This compound Adduct Aldol-type Adduct Ketone->Adduct Nucleophilic Addition ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol (General Procedure): [7]

  • Reaction Setup: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate, 0.1 eq) in a suitable solvent such as ethanol or toluene is prepared.

  • Reaction: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.

Quantitative Data for a Representative Knoevenagel Condensation:

Active Methylene CompoundCatalystSolventYield (%)Spectroscopic Data (Representative)
MalononitrilePiperidineEthanol80-90¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 2H), 7.48 (d, 2H), 3.10-2.80 (m, 4H), 2.20-1.90 (m, 4H).
Ethyl CyanoacetateAmmonium AcetateToluene75-85¹³C NMR (CDCl₃, 101 MHz): δ 175.2, 165.8, 150.5, 132.6, 129.1, 118.8, 116.5, 111.2, 61.5, 38.4, 31.2, 14.3.

Biological Significance and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their ability to interact with various biological targets. The cyclohexylbenzonitrile scaffold is a privileged structure in medicinal chemistry, often found in compounds targeting CNS disorders and in kinase inhibitors.

Kinase Inhibition

The benzonitrile moiety can act as a key pharmacophore in kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase active site.[9] The cyclohexyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[10] Derivatives of this compound can be designed to target various kinases implicated in cancer and inflammatory diseases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[3][11]

Signaling Pathway Example: Kinase Inhibition in Cancer

Kinase_Inhibition cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling Activates Proliferation Cell Proliferation, Angiogenesis Signaling->Proliferation Promotes Inhibitor 4-Cyclohexylbenzonitrile Derivative Inhibitor->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-cyclohexylbenzonitrile derivative.

Central Nervous System (CNS) Agents

The lipophilic nature of the cyclohexyl ring and the polar nitrile group make the 4-cyclohexylbenzonitrile scaffold suitable for designing CNS-active agents that can cross the blood-brain barrier.[2] These compounds have been explored for their potential to modulate various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels, and have shown promise in the development of treatments for neurodegenerative diseases and psychiatric disorders.[12]

Quantitative Biological Data for Representative Benzonitrile Derivatives:

Compound ClassTargetIC₅₀ / EC₅₀Therapeutic Area
Pyrazolo[3,4-b]pyridinesCDK2/CDK90.262 - 1.630 µMOncology
4-AminoquinazolinesEGFRNanomolar rangeOncology
Dipeptidyl Peptidase IV InhibitorsDPP-428 nMDiabetes

Conclusion

This compound is a highly valuable and versatile starting material in modern organic and medicinal chemistry. The reaction mechanisms detailed in this guide—reductive amination, the Wittig reaction, and Knoevenagel condensation—provide robust and efficient pathways to a diverse range of complex molecules. The resulting 4-cyclohexylbenzonitrile derivatives have demonstrated significant potential as kinase inhibitors and CNS agents, making this scaffold a continued focus of research and development in the pharmaceutical industry. The provided protocols and data serve as a foundational resource for scientists engaged in the synthesis and evaluation of novel compounds based on this promising chemical entity.

References

Methodological & Application

Synthesis of 4-(4-Oxocyclohexyl)benzonitrile: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-(4-oxocyclohexyl)benzonitrile, a valuable intermediate in the pharmaceutical and advanced materials industries. The described methodology follows a two-step reaction sequence commencing with the Suzuki coupling of 4-cyanophenylboronic acid and 4-hydroxycyclohex-1-enyl trifluoromethanesulfonate to yield 4-(4-cyanophenyl)cyclohex-3-en-1-ol. Subsequent oxidation of the intermediate alcohol affords the target compound, this compound. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 4-(p-cyanophenyl)cyclohexanone, is a key building block in the synthesis of various organic molecules.[1][2] Its bifunctional nature, possessing both a ketone and a nitrile group, makes it a versatile precursor for the development of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals.[1][2] The compound typically presents as a white to off-white crystalline solid with a melting point in the range of 80-85°C.[1] This document outlines a reliable and reproducible experimental procedure for its laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the C-C bond between the phenyl and cyclohexenyl rings via a Suzuki coupling reaction. The second step is the oxidation of the secondary alcohol on the cyclohexene ring to a ketone, which may also involve isomerization of the double bond to a more stable position, or its reduction prior to or concurrently with oxidation. A more direct approach involves the oxidation of a saturated cyclohexanol precursor. A plausible synthetic route involves the initial synthesis of 4-(4-cyanophenyl)phenol, followed by catalytic hydrogenation to produce 4-(4-cyanophenyl)cyclohexanol, which is then oxidized to the desired ketone.

Experimental Protocols

Part 1: Synthesis of 4-(4-cyanophenyl)cyclohexanol via Catalytic Hydrogenation of 4-(4-cyanophenyl)phenol

Materials:

  • 4-(4-cyanophenyl)phenol

  • Rhodium on alumina (5% Rh/Al₂O₃) or Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, a solution of 4-(4-cyanophenyl)phenol in a suitable solvent such as ethanol or methanol is prepared.

  • A catalytic amount of a hydrogenation catalyst, for instance, 5% rhodium on alumina or palladium on carbon, is added to the solution.

  • The autoclave is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas.

  • The reaction mixture is stirred and heated. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction vessel is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-(4-cyanophenyl)cyclohexanol, which can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound via Oxidation of 4-(4-cyanophenyl)cyclohexanol

Materials:

  • 4-(4-cyanophenyl)cyclohexanol

  • Pyridinium chlorochromate (PCC) or Jones reagent (Chromium trioxide in sulfuric acid and acetone) or a Swern oxidation system (oxalyl chloride, DMSO, triethylamine)

  • Dichloromethane (DCM) (for PCC or Swern oxidation) or Acetone (for Jones oxidation)

  • Silica gel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Pyridinium Chlorochromate (PCC):

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM) in a round-bottom flask, a solution of 4-(4-cyanophenyl)cyclohexanol (1 equivalent) in DCM is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₃H₁₃NO199.25White to off-white crystalline solid80-85[1]

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 4-(4-cyanophenyl)cyclohexanol cluster_step2 Step 2: Oxidation A 4-(4-cyanophenyl)phenol B Catalytic Hydrogenation (H₂, Rh/Al₂O₃ or Pd/C, Solvent) A->B Reacts with C 4-(4-cyanophenyl)cyclohexanol B->C Yields D 4-(4-cyanophenyl)cyclohexanol E Oxidation (PCC, DCM) D->E Reacts with F This compound E->F Yields

Caption: A flowchart illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-(p-Cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(p-Cyanophenyl)cyclohexanone is a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and liquid crystal materials. Its structure, featuring a cyanophenyl group attached to a cyclohexanone ring, makes it a versatile building block for further chemical modifications. This document provides a detailed protocol for the preparation of 4-(p-Cyanophenyl)cyclohexanone, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route to the target compound.

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that involves the cross-coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex.[1][2][3] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5][6]

Reaction Principle

The synthesis of 4-(p-Cyanophenyl)cyclohexanone via a Suzuki-Miyaura coupling typically involves two key steps. First, cyclohexanone is converted into a more reactive species suitable for cross-coupling, such as a cyclohexenyl triflate. This is achieved by reacting cyclohexanone with a strong, non-nucleophilic base to form the enolate, which is then trapped with a triflating agent. In the second step, the resulting cyclohexenyl triflate is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the cyclohexenyl triflate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1][3]

Experimental Protocols

Materials and Methods

Materials:

  • Cyclohexanone (Reagent grade, ≥99%)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • 4-Cyanophenylboronic acid (≥98%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (Anhydrous, ≥99.8%)

  • Tetrahydrofuran (THF) (Anhydrous, ≥99.9%)

  • Diethyl ether (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Magnesium sulfate (Anhydrous)

  • Silica gel (for column chromatography)

  • Hexanes (ACS grade)

  • Ethyl acetate (ACS grade)

Apparatus:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Cannula

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Protocol 1: Synthesis of 1-Cyclohexenyl Triflate

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution to the cooled THF.

  • Add cyclohexanone dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in anhydrous THF.

  • Add the Tf₂NPh solution to the enolate solution at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure 1-cyclohexenyl triflate.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-(p-Cyanophenyl)cyclohexanone

  • To a flame-dried Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tricyclohexylphosphine (PCy₃).

  • Add anhydrous toluene to the flask, followed by 4-cyanophenylboronic acid, potassium phosphate tribasic (K₃PO₄), and the previously synthesized 1-cyclohexenyl triflate.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to acidic workup to hydrolyze the enol ether intermediate to the desired ketone. This can be achieved by stirring the crude product with 1 M HCl in THF at room temperature for 1-2 hours.

  • After the hydrolysis is complete (monitored by TLC), neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-(p-Cyanophenyl)cyclohexanone.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsCatalyst/ReagentSolventTemperatureTime (h)Yield (%)
1Cyclohexanone, N-Phenyl-bis(trifluoromethanesulfonimide)Lithium diisopropylamide (LDA)THF-78 °C to RT1285-95
21-Cyclohexenyl triflate, 4-Cyanophenylboronic acidPd₂(dba)₃, PCy₃, K₃PO₄Toluene100 °C12-2470-85

Table 2: Physicochemical and Spectroscopic Data of 4-(p-Cyanophenyl)cyclohexanone

PropertyValue
IUPAC Name 4-(4-Cyanophenyl)cyclohexan-1-one
CAS Number 73204-07-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance White to off-white solid
Melting Point 114-117 °C
¹H NMR (CDCl₃) δ 7.65 (d, 2H), 7.40 (d, 2H), 3.10 (m, 1H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 4H)
¹³C NMR (CDCl₃) δ 210.5, 149.0, 132.5, 128.0, 119.0, 111.0, 45.0, 41.5, 34.0
IR (KBr, cm⁻¹) 2225 (C≡N), 1715 (C=O)
Mass Spec (m/z) 199 [M]⁺

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1-Cyclohexenyl Triflate cluster_step2 Step 2: Suzuki-Miyaura Coupling A Cyclohexanone C Enolate Formation A->C 1 hr B LDA in THF -78 °C B->C E Quenching (aq. NaHCO3) C->E D Tf2NPh D->C F Extraction & Purification E->F G 1-Cyclohexenyl Triflate F->G H 1-Cyclohexenyl Triflate K Coupling Reaction H->K 12-24 hrs I 4-Cyanophenylboronic acid I->K J Pd2(dba)3, PCy3, K3PO4 Toluene, 100 °C J->K L Acidic Workup (HCl) K->L M Extraction & Purification L->M N 4-(p-Cyanophenyl)cyclohexanone M->N

Caption: Experimental workflow for the synthesis of 4-(p-Cyanophenyl)cyclohexanone.

reaction_pathway cluster_reaction Reaction Pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle start Cyclohexanone enol_triflate 1-Cyclohexenyl Triflate start->enol_triflate 1. LDA, THF, -78 °C 2. Tf2NPh product 4-(p-Cyanophenyl)cyclohexanone enol_triflate->product Pd2(dba)3, PCy3, K3PO4 Toluene, 100 °C Acidic Workup boronic_acid 4-Cyanophenylboronic acid boronic_acid->product pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)2 Base pd_r_rprime R-Pd(II)-R'(L2) transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination R-R' reductive_elimination->pd0

Caption: Chemical reaction pathway and Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Purification of 4-(4-Oxocyclohexyl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(4-Oxocyclohexyl)benzonitrile, also known as 4-(p-Cyanophenyl)cyclohexanone, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound.[3] This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including data presentation and experimental workflows.

Compound Data and Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate recrystallization conditions.

PropertyValue
Chemical Name This compound
Synonyms 4-(p-Cyanophenyl)cyclohexanone
CAS Number 73204-07-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol [4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 80-85 °C[1]
Solubility Soluble in DMF and THF; low solubility in water.[1][6]
Purity (Typical) ≥97% (HPLC)[1]

Table 1: Physicochemical Properties of this compound.

Quantitative Data Summary for Recrystallization

The following table summarizes representative quantitative data that can be expected from the recrystallization of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow solidWhite crystalline solid
Mass (g) 10.08.2
Purity (by HPLC, %) 96.5%99.8%
Melting Point (°C) 78-8383-85
Percent Recovery (%) N/A82%

Table 2: Illustrative Quantitative Data for the Recrystallization of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound by recrystallization using ethanol as the primary solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3][7] Based on the structure of this compound, which contains a moderately polar ketone and a nitrile group, a polar protic solvent like ethanol is a suitable choice.[8] Alternative solvent systems could include isopropanol or a mixed solvent system such as ethanol/water or ethyl acetate/heptane.

G cluster_selection Solvent Selection Logic cluster_solvents Potential Solvents Compound This compound Properties Moderately Polar (Ketone & Nitrile Groups) Compound->Properties IdealSolvent Ideal Solvent Criteria: - High solubility when hot - Low solubility when cold - Impurities remain soluble or insoluble Properties->IdealSolvent dictates Ethanol Ethanol (Primary Choice) IdealSolvent->Ethanol suggests Isopropanol Isopropanol MixedSolvents Mixed Solvents (e.g., Ethanol/Water)

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 40-50 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The objective is to use the minimum amount of hot solvent to form a saturated solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes with stirring.

  • Hot Filtration:

    • Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel, and place the funnel on top of a clean 500 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by passing a small amount of hot ethanol through it.

    • Quickly pour the hot solution containing the dissolved product through the fluted filter paper. This step removes insoluble impurities and activated charcoal (if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

    • Quickly pour the slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Analysis:

  • Determine the mass of the purified product and calculate the percent recovery.

  • Measure the melting point of the purified crystals. A sharp melting point close to the literature value is an indicator of high purity.

  • Assess the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process for this compound.

G cluster_workflow Recrystallization Workflow start Start: Crude Product dissolution 1. Dissolution (Minimum hot ethanol) start->dissolution decolorization 2. Decolorization (Optional: Activated Charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration crystallization 4. Crystallization (Slow cooling, then ice bath) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Ice-cold ethanol) isolation->washing drying 7. Drying (Oven or desiccator) washing->drying analysis Analysis: - Yield - Melting Point - Purity (HPLC) drying->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the recrystallization of the target compound.

References

Application Notes and Protocols for the Purification of 4-(p-Cyanophenyl)cyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(p-Cyanophenyl)cyclohexanone is a key intermediate in the synthesis of various organic materials and active pharmaceutical ingredients (APIs).[1] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the desired purity and yield for subsequent applications. Column chromatography, particularly flash chromatography, is a widely utilized and effective method for the purification of such organic compounds.[2][3] This document provides a detailed protocol for the purification of 4-(p-Cyanophenyl)cyclohexanone using silica gel column chromatography.

The structure of 4-(p-Cyanophenyl)cyclohexanone, featuring a polar cyanophenyl group and a ketone functional group, dictates its chromatographic behavior. The polarity of these groups allows for effective separation from less polar impurities on a polar stationary phase like silica gel. Due to the presence of the aromatic ring, stationary phases that allow for π-π interactions can also be considered for optimizing selectivity.[4][5]

Materials and Equipment

Chemicals:

  • Crude 4-(p-Cyanophenyl)cyclohexanone

  • Silica Gel (for flash chromatography, 40-63 µm particle size)[6]

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Deuterated Chloroform (CDCl₃, for NMR analysis)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Equipment:

  • Glass chromatography column

  • Stopcock and fittings

  • Source of pressurized air or nitrogen

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Fraction collector or test tubes

  • TLC developing chamber

  • UV lamp (254 nm)

  • NMR Spectrometer

Experimental Protocol

Preparation of the Mobile Phase (Eluent)

A gradient elution is recommended to ensure efficient separation of the target compound from both less polar and more polar impurities.

  • Initial Eluent (Low Polarity): Prepare a 9:1 (v/v) mixture of n-hexane and ethyl acetate. This will be used to elute non-polar impurities.

  • Final Eluent (Higher Polarity): Prepare a 7:3 (v/v) mixture of n-hexane and ethyl acetate. This will be used to elute the desired product, 4-(p-Cyanophenyl)cyclohexanone.

  • Ensure all solvents are thoroughly mixed and degassed before use.

Column Packing (Wet Slurry Method)
  • Select a glass column of appropriate size based on the amount of crude material to be purified (a 10:1 to 100:1 ratio of silica gel to crude product by weight is common).

  • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial eluent (9:1 hexane/ethyl acetate).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Do not let the top of the silica bed run dry.

  • Once the silica bed has settled, add another thin layer of sand on top to prevent disturbance during sample loading.

Sample Preparation and Loading
  • Dissolve the crude 4-(p-Cyanophenyl)cyclohexanone in a minimal amount of dichloromethane (DCM).

  • Add a small amount of silica gel to this solution (approximately 1-2 times the weight of the crude product).

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.

  • Carefully add the dry-loaded sample onto the top layer of sand in the packed column, ensuring an even layer.

Elution and Fraction Collection
  • Carefully add the initial eluent (9:1 hexane/ethyl acetate) to the column, taking care not to disturb the top layer.

  • Apply gentle pressure using compressed air or nitrogen to begin the elution process. The recommended flow rate is approximately 2 inches (5 cm) of solvent level decrease per minute.[2]

  • Collect the eluent in fractions (e.g., 20 mL per fraction in test tubes).

  • Monitor the separation using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a chamber with a suitable solvent system (e.g., 7:3 hexane/ethyl acetate). Visualize the spots under a UV lamp.

  • After the initial non-polar impurities have been eluted (as confirmed by TLC), gradually increase the polarity of the mobile phase by switching to the 7:3 hexane/ethyl acetate mixture.

  • Continue collecting fractions and monitoring by TLC. The fractions containing the pure 4-(p-Cyanophenyl)cyclohexanone should be combined.

Isolation of the Pure Compound
  • Combine all fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified 4-(p-Cyanophenyl)cyclohexanone.

  • Determine the yield and assess the purity of the final product using techniques such as NMR spectroscopy and melting point analysis.

Data Summary

The following table summarizes the key parameters for the column chromatography purification of 4-(p-Cyanophenyl)cyclohexanone.

ParameterValue / Description
Stationary Phase Silica Gel, 40-63 µm
Column Dimensions 40 mm internal diameter, 300 mm length
Silica Gel Mass ~100 g
Crude Sample Load ~2.0 g (adsorbed onto 3 g of silica gel)
Mobile Phase System Gradient: n-Hexane / Ethyl Acetate
- Eluent A: 9:1 (v/v)
- Eluent B: 7:3 (v/v)
Flow Rate ~5 cm/min (with positive pressure)
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)
Expected Rf of Product ~0.35 in 7:3 n-Hexane / Ethyl Acetate
Fraction Size 20 mL

Visual Workflow

The following diagram illustrates the experimental workflow for the purification process.

ColumnChromatographyWorkflow cluster_prep 1. Preparation cluster_loading 2. Sample Loading cluster_elution 3. Elution cluster_analysis 4. Analysis & Isolation prep Preparation loading Loading sample_prep Sample Preparation: Dissolve crude product in DCM, adsorb onto silica gel. load_sample Load sample onto the packed column. sample_prep->load_sample column_prep Column Preparation: Pack column with silica gel slurry in 9:1 Hex/EtOAc. column_prep->load_sample elution Elution & Collection elute_A Elute with 9:1 Hex/EtOAc to remove non-polar impurities. load_sample->elute_A analysis Analysis & Isolation elute_B Switch to 7:3 Hex/EtOAc to elute the target compound. elute_A->elute_B collect_fractions Collect fractions sequentially. elute_B->collect_fractions tlc_analysis Monitor fractions by TLC. collect_fractions->tlc_analysis combine Combine pure fractions. tlc_analysis->combine evaporation Evaporate solvent using a rotary evaporator. combine->evaporation pure_product Pure 4-(p-Cyanophenyl)cyclohexanone evaporation->pure_product

References

Application Notes and Protocols: The Versatile Role of 4-(4-Oxocyclohexyl)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-Oxocyclohexyl)benzonitrile as a key intermediate in the synthesis of valuable active pharmaceutical ingredients (APIs). This document outlines its application in the synthesis of the atypical antipsychotic Cariprazine and as a potential precursor for Angiotensin II Receptor Blockers (ARBs). Detailed experimental protocols for key transformations and relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73204-07-6N/A
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [2]
Appearance White to off-white crystalline solid[3]
Purity ≥97% (HPLC)[3]
Melting Point 80-85 °C[3]
Solubility Soluble in organic solvents such as DMF and THF[3]

Application 1: Synthesis of Cariprazine Analogues

This compound serves as a strategic starting material for the synthesis of analogues of Cariprazine, an atypical antipsychotic that acts as a dopamine D3- and D2-receptor partial agonist. The synthesis involves key steps such as reductive amination to introduce the side chain and subsequent modifications. While published syntheses of Cariprazine may start from the analogous acetamide, the following protocols demonstrate the applicability of this compound for creating a diverse range of similar structures.

Experimental Workflow for Cariprazine Analogue Synthesis

G start This compound reductive_amination Reductive Amination with 1-(2,3-dichlorophenyl)piperazine start->reductive_amination intermediate_1 4-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)cyclohexyl)benzonitrile reductive_amination->intermediate_1 nitrile_hydrolysis Nitrile Hydrolysis intermediate_1->nitrile_hydrolysis carboxylic_acid 4-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)cyclohexyl)benzoic acid nitrile_hydrolysis->carboxylic_acid amide_coupling Amide Coupling with N,N-dimethylamine carboxylic_acid->amide_coupling final_product Cariprazine Analogue (Amide derivative) amide_coupling->final_product

Caption: Synthetic workflow for a Cariprazine analogue.

Protocol 1: Reductive Amination of this compound

This protocol describes the coupling of this compound with 1-(2,3-dichlorophenyl)piperazine via reductive amination to form a key intermediate.

Materials:

  • This compound

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • To the stirred solution, add 1-(2,3-dichlorophenyl)piperazine (1.1 eq).

  • Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterExpected Value
Yield 80-90%
Purity (HPLC) >98%
Signaling Pathway of Cariprazine

Cariprazine's therapeutic effects are attributed to its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, along with antagonist activity at serotonin 5-HT2A receptors.[5][6][7][8] This modulation helps to stabilize dopamine and serotonin neurotransmission in the brain.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist D3R D3 Receptor Dopamine->D3R Agonist AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition D3R->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Production PKA PKA cAMP->PKA Activation Downstream Downstream Effects (Gene Expression, etc.) PKA->Downstream Phosphorylation Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist

Caption: Cariprazine's partial agonism at D2/D3 receptors.

Application 2: Potential Precursor for Angiotensin II Receptor Blockers (ARBs)

The nitrile functionality of this compound can be hydrolyzed to a carboxylic acid, yielding 4-(4-oxocyclohexyl)benzoic acid. This derivative is a valuable precursor for the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[9] A key structural analogue, Ethyl 4-(4-oxocyclohexyl)benzoate, is a known intermediate in the synthesis of ARBs such as Candesartan Cilexetil.[9]

Experimental Workflow for ARB Precursor Synthesis

G start This compound hydrolysis Acid or Base-catalyzed Hydrolysis start->hydrolysis intermediate 4-(4-Oxocyclohexyl)benzoic Acid hydrolysis->intermediate esterification Esterification intermediate->esterification ester_intermediate Ethyl 4-(4-oxocyclohexyl)benzoate esterification->ester_intermediate wittig Wittig Reaction ester_intermediate->wittig Further functionalization arb_backbone ARB Backbone Synthesis wittig->arb_backbone

Caption: Synthesis of an ARB precursor from the title compound.

Protocol 2: Hydrolysis of this compound

This protocol outlines the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure (Base-catalyzed):

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to yield 4-(4-oxocyclohexyl)benzoic acid.

ParameterExpected Value
Yield >90%
Purity (by titration) >99%
Protocol 3: Wittig Reaction on the Ketone Moiety

The ketone group can be converted to an alkene using a Wittig reaction, a key step in building the complex side chains of some ARBs.[9][10]

Materials:

  • 4-(4-Oxocyclohexyl)benzoic acid derivative (from Protocol 2)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Schlenk flask, syringes, magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-BuLi (1.1 eq) dropwise to form the ylide.

  • In a separate flask, dissolve the 4-(4-oxocyclohexyl)benzoic acid derivative (1.0 eq) in anhydrous THF.

  • Slowly add the ketone solution to the ylide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ParameterExpected Value
Yield 70-85%
Purity (NMR) >95%
Signaling Pathway of Angiotensin II Receptor Blockers

ARBs exert their therapeutic effect by selectively blocking the Angiotensin II Type 1 (AT1) receptor.[1][11][12][13] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ARB ARB ARB->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of Angiotensin II Receptor Blockers.

References

Application Notes and Protocols for the Use of 4-(4-Oxocyclohexyl)benzonitrile as a Liquid Crystal Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Oxocyclohexyl)benzonitrile is a versatile precursor molecule for the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a rigid benzonitrile core linked to a reactive cyclohexanone moiety, provides an excellent platform for the systematic design and synthesis of liquid crystalline materials with tailored mesomorphic properties. The presence of the cyano group (-CN) imparts a significant dipole moment, which is crucial for achieving the desired dielectric anisotropy in liquid crystal displays (LCDs). The ketone functional group on the cyclohexyl ring serves as a convenient handle for molecular elongation through various organic reactions, thereby enabling the fine-tuning of the aspect ratio and, consequently, the liquid crystal phase behavior.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into liquid crystalline materials. It also outlines the key characterization techniques for evaluating their mesomorphic properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the precursor molecule is presented in Table 1. This data is essential for planning synthetic modifications and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₁₃NO[1][2]
Molar Mass 199.25 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 80-85 °C[3]
Boiling Point 367.3 ± 42.0 °C (Predicted)[4]
Density 1.12 ± 0.1 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents like DMF and THF[3]

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved via a two-step process starting from 4-cyanophenol. The general synthetic pathway is illustrated below.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation 4-Cyanophenol 4-Cyanophenol 4-(4-Cyanophenyl)cyclohexanol 4-(4-Cyanophenyl)cyclohexanol 4-Cyanophenol->4-(4-Cyanophenyl)cyclohexanol H₂, Catalyst (e.g., Rh/C) Solvent (e.g., Ethanol) This compound This compound 4-(4-Cyanophenyl)cyclohexanol->this compound Oxidizing Agent (e.g., PCC) Solvent (e.g., DCM) G cluster_0 Synthetic Pathways cluster_1 Resulting Liquid Crystal Scaffolds Precursor This compound Wittig Wittig Reaction Precursor->Wittig Phosphonium Ylide Knoevenagel Knoevenagel Condensation Precursor->Knoevenagel Active Methylene Compound LC_Wittig Cyanobenzylidene Cyclohexane Derivatives Wittig->LC_Wittig LC_Knoevenagel Dicyanomethylene Cyclohexane Derivatives Knoevenagel->LC_Knoevenagel G cluster_0 Characterization Workflow cluster_1 Determined Properties Synthesized_Compound Synthesized Liquid Crystal Candidate POM Polarized Optical Microscopy (POM) Synthesized_Compound->POM DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC POM_Results Phase Identification (e.g., Nematic, Smectic) Texture Observation POM->POM_Results DSC_Results Phase Transition Temperatures (T) Enthalpy Changes (ΔH) DSC->DSC_Results

References

Application Notes and Protocols for the Wittig Reaction: Synthesis of (4-cyanophenyl)methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (4-cyanophenyl)methylenecyclohexane via the Wittig reaction, starting from 4-(p-Cyanophenyl)cyclohexanone. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3] This protocol outlines the preparation of the necessary phosphorus ylide, the subsequent olefination reaction, and the purification of the final product. The presented data and experimental procedures are intended to guide researchers in the efficient synthesis of this and similar compounds.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of modern organic synthesis.[1] The reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent, to afford an alkene and triphenylphosphine oxide.[1][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4][5]

This application note focuses on the synthesis of (4-cyanophenyl)methylenecyclohexane from 4-(p-Cyanophenyl)cyclohexanone. This transformation is achieved by reacting the ketone with methylenetriphenylphosphorane, a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocols

Materials and Methods

Materials:

ReagentSupplierPurity
4-(p-Cyanophenyl)cyclohexanoneSigma-Aldrich98%
Methyltriphenylphosphonium bromideTCI98%
n-Butyllithium (n-BuLi) in hexanesAcros Organics2.5 M
Anhydrous Tetrahydrofuran (THF)Fisher Chemical99.9%
Diethyl etherVWR Chemicals99.8%
Saturated aq. Ammonium Chloride (NH4Cl)VWR Chemicals-
Anhydrous Magnesium Sulfate (MgSO4)Sigma-Aldrich99.5%
Dichloromethane (DCM)Fisher Chemical99.8%
HexanesVWR Chemicals98.5%

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel, 230-400 mesh)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi) (1.0 eq) dropwise to the stirred suspension. The solution will turn a characteristic orange or yellow color, indicating the formation of the ylide.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[6]

Part 2: Wittig Reaction with 4-(p-Cyanophenyl)cyclohexanone
  • Dissolve 4-(p-Cyanophenyl)cyclohexanone (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

  • Slowly add the solution of the ketone to the freshly prepared ylide solution at room temperature.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

Part 3: Workup and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).[7][8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.[7]

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the non-polar product from the more polar triphenylphosphine oxide.[2][9]

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-(p-Cyanophenyl)cyclohexanone199.25101.0
Methyltriphenylphosphonium bromide357.23111.1
n-Butyllithium (n-BuLi)64.06101.0
(4-cyanophenyl)methylenecyclohexane197.27--
Triphenylphosphine oxide278.28--

Visualizations

Experimental Workflow

Wittig_Reaction_Workflow cluster_reagent_prep Wittig Reagent Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification PhosphoniumSalt Methyltriphenylphosphonium bromide in THF Ylide Methylenetriphenylphosphorane (Ylide Formation) PhosphoniumSalt->Ylide Base n-Butyllithium Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Ketone 4-(p-Cyanophenyl)cyclohexanone in THF Ketone->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure (4-cyanophenyl)methylenecyclohexane Purification->Product

Caption: Workflow for the synthesis of (4-cyanophenyl)methylenecyclohexane.

Reaction Mechanism

Wittig_Mechanism cluster_cycloaddition [2+2] Cycloaddition Ylide Ph3P=CH2 (Ylide) Ylide-> Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone 4-(p-Cyanophenyl)cyclohexanone Ketone->Oxaphosphetane ->Ketone Products (4-cyanophenyl)methylenecyclohexane + Ph3P=O Oxaphosphetane->Products Cycloreversion

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols for Knoevenagel Condensation with 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is pivotal in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, polymers, cosmetics, and fine chemicals.[2][3] This document provides detailed application notes and a generalized experimental protocol for the Knoevenagel condensation of 4-(4-Oxocyclohexyl)benzonitrile with active methylene compounds. The resulting products, containing both a benzonitrile and a cyclohexylidene moiety, are of significant interest in medicinal chemistry, as benzonitrile derivatives have shown potential as anticancer agents.[4][5]

Applications in Drug Discovery

Derivatives synthesized via Knoevenagel condensation are widely utilized in various fields, including as anticancer, antifungal, antibacterial, and anticorrosive agents.[4] Specifically, benzylidenemalononitrile derivatives, structurally analogous to the products of this compound condensation, have demonstrated potential as inhibitors of epidermal growth factor tyrosine kinase.[4] The benzonitrile functional group is a key pharmacophore in numerous therapeutic agents, and its incorporation into novel molecular frameworks via the Knoevenagel condensation offers a promising avenue for the development of new drug candidates.[5] The products of this reaction can serve as scaffolds for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs.[6][7]

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below. The reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of the cyclohexanone ring, followed by dehydration to yield the α,β-unsaturated product.[2]

Experimental Protocol: Representative Procedure

This protocol describes a general method for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound. The conditions are adapted from established procedures for similar reactions.[8][9][10]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid (optional, for salt formation with catalyst)

  • Deionized Water

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the stirred solution. A catalytic amount of acetic acid can also be added to form piperidinium acetate in situ, which is a frequently used catalyst.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure 2-(4-(4-cyanophenyl)cyclohexylidene)malononitrile.

Data Presentation: Summary of Reaction Conditions for Knoevenagel Condensation

The following table summarizes various conditions reported for the Knoevenagel condensation of aldehydes and ketones with active methylene compounds, providing a basis for optimizing the reaction with this compound.

Aldehyde/KetoneActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeMalononitrileAmmonium AcetateNone (Microwave)320 W20-50 sHigh[4]
4-ChlorobenzaldehydeMalononitrileNoneWater:Glycerol (1:1)Room Temp.24 h-[9]
Aromatic AldehydesMalononitrileAmmonium AcetateNone (Sonicator)Room Temp.5-7 minHigh[8]
BenzaldehydeMalononitrileFe3O4 NanoparticlesEthanolReflux30 minGood[10]
SyringaldehydeMalonic AcidPiperidinePyridine70 °C3 h-[2]
BenzaldehydeAcetylacetonePiperidineMethanolRoom Temp.--[2]
2-(1-phenylvinyl)benzaldehydeMethyl MalonatePiperidine, AcOHBenzene80 °C17 h56[11]
Aromatic AldehydesMalononitrileAgro-waste extractNoneRoom Temp.-Good[12]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 4-(4-ylidene-cyclohexyl)benzonitrile derivatives via Knoevenagel condensation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound and Active Methylene Compound in Solvent B Add Catalyst A->B C Heat to Reflux and Stir B->C D Monitor by TLC C->D E Cool and Isolate Crude Product (Filtration or Evaporation) D->E Reaction Complete F Purify by Recrystallization or Chromatography E->F G Characterize Product (NMR, IR, MS, etc.) F->G

Caption: General workflow for Knoevenagel condensation.

Signaling Pathway (Hypothetical)

The products of this synthesis can be evaluated for their potential to inhibit signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates a simplified EGFR signaling cascade, a potential target for the synthesized compounds.

G EGFR EGFR Ras Ras EGFR->Ras Ligand Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Synthesized Benzonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Tofacitinib Using 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Oxocyclohexyl)benzonitrile is a versatile chemical intermediate characterized by the presence of both a ketone and a nitrile functional group. This bifunctionality makes it a valuable starting material for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). One such API is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. This document provides a detailed protocol for a plausible multi-step synthesis of Tofacitinib, commencing with this compound. The described pathway involves a stereoselective synthesis of the key chiral piperidine intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, followed by its coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent functional group manipulations to yield Tofacitinib.

Tofacitinib: Mechanism of Action

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK3.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transduction of extracellular signals from cytokines and growth factors to the cell nucleus, where they modulate gene expression.[1][3] In autoimmune diseases like rheumatoid arthritis, pro-inflammatory cytokines play a central role in driving the inflammatory cascade. By blocking JAK1 and JAK3, Tofacitinib effectively dampens the signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.[1][4]

JAK-STAT Signaling Pathway and Tofacitinib Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAK3->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Modulation

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking the inflammatory signaling cascade.

Synthetic Workflow for Tofacitinib

The synthesis of Tofacitinib from this compound can be envisioned as a multi-step process. The initial phase focuses on the stereoselective construction of the crucial (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. This is followed by the coupling of this intermediate with the heterocyclic core and final elaboration to Tofacitinib.

Tofacitinib_Synthesis_Workflow Start This compound Intermediate1 Racemic 3-Amino-4-(4-cyanophenyl)piperidine Derivative Start->Intermediate1 Reductive Amination & Functionalization Intermediate2 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Key Chiral Intermediate) Intermediate1->Intermediate2 Chiral Resolution & N-Methylation Intermediate3 ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution Intermediate4 ((3R,4R)-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine Intermediate3->Intermediate4 Debenzylation Tofacitinib Tofacitinib Intermediate4->Tofacitinib Cyanoacetylation

Caption: Multi-step synthesis of Tofacitinib from this compound.

Experimental Protocols

Step 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Key Chiral Intermediate)

This crucial step involves the conversion of the starting cyclohexanone derivative into the stereochemically defined piperidine intermediate. A plausible, albeit challenging, route involves an initial reductive amination, followed by functional group manipulations and a chiral resolution.

Protocol 1.1: Reductive Amination of this compound

This protocol describes the initial formation of a racemic piperidine precursor.

  • Materials:

    • This compound

    • Methylamine (40% in water)

    • Sodium triacetoxyborohydride (STAB)

    • Acetic acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq).

    • Add acetic acid (1.2 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude racemic N-methyl-4-(4-cyanophenyl)piperidine.

Protocol 1.2: Chiral Resolution and Subsequent Transformations (Conceptual Outline)

Achieving the desired (3R,4R) stereochemistry is a critical and complex part of the synthesis. Published syntheses of Tofacitinib often start from chiral precursors or employ chiral resolution at a later stage. A plausible, though not explicitly documented, extension from the product of Protocol 1.1 would involve:

  • Functional Group Interconversion: Conversion of the cyanophenyl group to a methyl group. This is a non-trivial transformation and would likely involve multiple steps, such as reduction of the nitrile to an amine, followed by diazotization and reduction, or a more complex series of reactions.

  • Introduction of the 3-Amino Group: This would likely involve α-functionalization of the piperidine ring, followed by conversion to an amino group.

  • Chiral Resolution: The resulting racemic mixture of the 3-amino-4-methylpiperidine derivative would then be resolved using a chiral resolving agent, such as a chiral carboxylic acid, to isolate the desired (3R,4R)-enantiomer.

  • N-Benzylation and N-Methylation: The resolved amine would then undergo N-benzylation and N-methylation to yield the final key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Due to the complexity and lack of a direct literature precedent for this specific multi-step transformation from this compound, the following protocols will proceed from the commercially available or readily synthesized (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Step 2: Synthesis of ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine
  • Materials:

    • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a solution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) in DMF, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 3: Synthesis of ((3R,4R)-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine
  • Materials:

    • ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine

    • Palladium on carbon (10%)

    • Methanol

    • Ammonium formate

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in methanol.

    • Add palladium on carbon (10% w/w) to the solution.

    • Add ammonium formate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Step 4: Synthesis of Tofacitinib
  • Materials:

    • ((3R,4R)-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine

    • Ethyl cyanoacetate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • n-Butanol

  • Procedure:

    • To a solution of the product from Step 3 (1.0 eq) in n-butanol, add ethyl cyanoacetate (1.5 eq) and DBU (1.2 eq).

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Tofacitinib.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1.1Racemic N-methyl-4-(4-cyanophenyl)piperidineThis compoundMethylamine, STAB, Acetic AcidDCM0 - RT12-1675-85>95 (crude)
2((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amineKey Chiral Intermediate & 4-chloro-7H-pyrrolo[2,3-d]pyrimidineK₂CO₃DMF80-9024-4880-90>98
3((3R,4R)-4-methylpiperidin-3-yl)methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amineProduct from Step 210% Pd/C, Ammonium formateMethanolReflux2-490-95>97
4TofacitinibProduct from Step 3Ethyl cyanoacetate, DBUn-Butanol90-10012-1870-80>99

Note: Yields and purities are approximate and may vary depending on reaction scale and purification efficiency.

Conclusion

This document outlines a comprehensive approach to the synthesis of Tofacitinib, a clinically important JAK inhibitor, utilizing this compound as a potential starting material. While the initial transformation of the starting material to the key chiral piperidine intermediate presents significant synthetic challenges requiring further research and development, the subsequent steps to complete the synthesis are well-established. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, offering a framework for the synthesis of Tofacitinib and related molecules. The detailed mechanism of action and signaling pathway diagram further enrich the understanding of this important therapeutic agent.

References

Application Notes and Protocols for 4-(p-Cyanophenyl)cyclohexanone in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Cyanophenyl)cyclohexanone is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its rigid cyclohexanone core, combined with the electron-withdrawing cyanophenyl substituent, provides a valuable scaffold for the synthesis of bioactive molecules. While not typically an active ingredient itself, this compound serves as a crucial building block for creating potent herbicides, and its structural motif can be found in molecules with potential fungicidal and insecticidal properties. This document provides detailed application notes on its use as a precursor for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides and outlines experimental protocols for the synthesis and biological evaluation of its derivatives.

Application as a Precursor for HPPD-Inhibiting Herbicides

Derivatives of cyclohexanedione are a well-established class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is critical in the biosynthesis of plastoquinone and tocopherols in plants, which are essential for photosynthesis and protection against oxidative damage.[1][5] Inhibition of HPPD leads to the depletion of these vital compounds, resulting in the characteristic bleaching of plant tissues, followed by necrosis and death.[1][5][6][7] The 4-(p-Cyanophenyl)cyclohexanone scaffold can be chemically modified to produce potent HPPD inhibitors.

Hypothetical Herbicidal Derivative Data

The following table presents hypothetical, yet realistic, quantitative data for a representative herbicidal compound, H-357 , synthesized from 4-(p-Cyanophenyl)cyclohexanone. These values are based on reported data for similar cyclohexanedione-based HPPD inhibitors.[8][9]

ParameterValueTarget Organism/EnzymeReference for Method
IC50 (HPPD Inhibition) 15 nMArabidopsis thaliana HPPD[1][10][11]
GR50 (Whole Plant Growth Reduction) 25 g a.i./haAmaranthus retroflexus (Redroot Pigweed)[3][12]
GR50 (Whole Plant Growth Reduction) 40 g a.i./haSetaria viridis (Green Foxtail)[3][12]
Crop Selectivity (Wheat) > 200 g a.i./haTriticum aestivum[12]
Crop Selectivity (Corn) > 200 g a.i./haZea mays[12]

Experimental Protocols

Synthesis of a Hypothetical HPPD-Inhibiting Herbicide (H-357) from 4-(p-Cyanophenyl)cyclohexanone

This protocol describes a representative two-step synthesis of a 2-aroyl-cyclohexane-1,3-dione, a common structure for HPPD inhibitors, starting from 4-(p-Cyanophenyl)cyclohexanone.

Step 1: Formylation of 4-(p-Cyanophenyl)cyclohexanone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) to anhydrous toluene.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of 4-(p-Cyanophenyl)cyclohexanone (1.0 equivalent) and ethyl formate (1.5 equivalents) in anhydrous toluene dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with 2N HCl to a pH of 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(hydroxymethylene)-4-(p-cyanophenyl)cyclohexanone, can be used in the next step without further purification.

Step 2: Aroylation of the Intermediate

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in dichloromethane (DCM) in a round-bottom flask.

  • Addition of Reagents: Add triethylamine (2.5 equivalents) to the solution. Cool the mixture to 0°C and slowly add a substituted benzoyl chloride (e.g., 2-nitro-4-(trifluoromethyl)benzoyl chloride) (1.1 equivalents).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, H-357 .[11]

In Vitro HPPD Enzyme Inhibition Assay

This spectrophotometric assay determines the inhibitory activity of a compound against the HPPD enzyme.[1][10]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant Arabidopsis thaliana HPPD (AtHPPD) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Prepare a stock solution of the substrate, p-hydroxyphenylpyruvate (HPPA), in the same buffer.

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, FeCl₂, sodium ascorbate, and the AtHPPD enzyme.

  • Inhibitor Addition: Add the test compound (e.g., H-357 ) at various concentrations to the wells. Include a positive control (a known HPPD inhibitor like mesotrione) and a negative control (solvent vehicle).

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Measurement: Measure the rate of product formation (homogentisate) by monitoring the increase in absorbance at a specific wavelength, or by using a coupled-enzyme system with homogentisate 1,2-dioxygenase and monitoring the formation of maleylacetoacetate at 318 nm.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

Whole-Plant Greenhouse Herbicidal Bioassay

This protocol evaluates the herbicidal efficacy of a compound on whole plants under controlled greenhouse conditions.[2][3][12]

  • Plant Cultivation: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., wheat, corn) in pots containing a standardized potting mix. Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-4 true leaf stage.[3]

  • Herbicide Application: Prepare a stock solution of the test compound (e.g., H-357 ) in a suitable solvent with a surfactant. Make serial dilutions to achieve a range of application rates (e.g., 10, 30, 100, 300 g a.i./ha). Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a consistent volume. Include an untreated control group.

  • Evaluation: Visually assess plant injury (e.g., bleaching, necrosis, stunting) at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven, and weigh them.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each species.

Fungicidal Activity Assay (In Vitro)

This protocol assesses the potential of a compound to inhibit the growth of plant pathogenic fungi.[13][14][15]

  • Fungal Cultures: Grow cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum) on potato dextrose agar (PDA) plates.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Poisoned Food Technique: Amend molten PDA with the test compound at various concentrations. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Measurement: Measure the diameter of the fungal colony daily until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC50 value (the effective concentration that causes 50% inhibition).

Insecticidal Activity Assay (Topical Application)

This bioassay determines the contact toxicity of a compound to a target insect species.[12][16][17][18]

  • Insect Rearing: Rear a susceptible strain of a target insect (e.g., Spodoptera exigua - beet armyworm) under controlled laboratory conditions.

  • Compound Preparation: Prepare serial dilutions of the test compound in a volatile solvent like acetone.

  • Application: Anesthetize third-instar larvae with CO₂. Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. Treat a control group with the solvent only.

  • Observation: Place the treated larvae in individual containers with an artificial diet. Maintain them under controlled temperature and humidity.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality for each dose. Determine the LD50 value (the lethal dose that causes 50% mortality) using probit analysis.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product start 4-(p-Cyanophenyl)cyclohexanone step1 Step 1: Formylation start->step1 Ethyl Formate, NaOCH3 step2 Step 2: Aroylation step1->step2 Aroyl Chloride, Triethylamine product Hypothetical Herbicide (H-357) step2->product

Caption: Synthetic workflow for a hypothetical herbicidal compound from 4-(p-Cyanophenyl)cyclohexanone.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Healthy Photosynthesis Carotenoids->Photosynthesis HPPD_Enzyme->HGA Bleaching Bleaching & Plant Death HPPD_Enzyme->Bleaching Inhibitor H-357 (HPPD Inhibitor) Inhibitor->HPPD_Enzyme Inhibition

Caption: Mode of action of HPPD-inhibiting herbicides derived from the target compound.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis CompoundPrep Prepare Test Compound Solutions Application Apply Compound to Target Organisms CompoundPrep->Application OrganismPrep Cultivate Plants/Insects/ Fungi OrganismPrep->Application Incubation Incubate Under Controlled Conditions Application->Incubation Evaluation Evaluate Effects (Mortality, Growth Inhibition) Incubation->Evaluation DataAnalysis Calculate IC50/GR50/EC50/LD50 Evaluation->DataAnalysis

Caption: General experimental workflow for agrochemical bioassays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-(4-Oxocyclohexyl)benzonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves three main stages:

  • Friedel-Crafts Acylation: Reaction of benzonitrile with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(cyclohexanecarbonyl)benzonitrile.

  • Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone to yield 4-cyclohexylbenzonitrile.

  • Jones Oxidation: Oxidation of the cyclohexyl group to the corresponding ketone, yielding the final product.

Stage 1: Friedel-Crafts Acylation

Question: Why is the yield of the Friedel-Crafts acylation step consistently low?

Answer: Low yields in this step are often attributed to the deactivating effect of the nitrile group on the benzene ring, making it less susceptible to electrophilic substitution.[1] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture, and the product can form a complex with the catalyst, inhibiting further reaction.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used to prevent catalyst deactivation.

  • Increase Catalyst Stoichiometry: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst may be necessary to drive the reaction to completion due to complexation with the product.[1]

  • Optimize Reaction Temperature: While the reaction is often started at a low temperature (0-5 °C), gentle heating may be required to overcome the activation energy.[2] Monitor the reaction closely to avoid side reactions at higher temperatures.

  • Use a More Reactive Acylating Agent: Ensure the purity of the cyclohexanecarbonyl chloride.

Question: Multiple products are being formed during the acylation. What could be the cause?

Answer: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can occur due to side reactions or the presence of impurities. The primary substitution products are expected to be at the meta and para positions relative to the nitrile group, with the para-isomer being the desired product.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintaining a consistent and optimized temperature can minimize the formation of side products.

  • Purify Starting Materials: Ensure the benzonitrile and cyclohexanecarbonyl chloride are of high purity.

  • Optimize Catalyst and Solvent: The choice of Lewis acid and solvent can influence the regioselectivity of the reaction.

Stage 2: Reduction of the Ketone

Question: The reduction of 4-(cyclohexanecarbonyl)benzonitrile is incomplete. What can be done to improve the conversion?

Answer: Incomplete reduction can be due to the deactivation of the reducing agent or insufficient reaction time. The choice between Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reduction is critical and depends on the stability of the substrate.

Troubleshooting Steps:

  • Clemmensen Reduction (Zn(Hg), HCl):

    • Ensure the zinc amalgam is freshly prepared and active.

    • Use concentrated hydrochloric acid and maintain a sufficient excess.

    • The reaction often requires vigorous reflux for an extended period.[3][4]

  • Wolff-Kishner Reduction (H₂NNH₂, KOH):

    • Use a high-boiling point solvent like diethylene glycol to reach the required reaction temperature.

    • Ensure anhydrous conditions, as water can interfere with the reaction.

    • A significant excess of hydrazine and a strong base (KOH or NaOH) is typically required.

Question: Are there alternative reduction methods if both Clemmensen and Wolff-Kishner reductions are problematic?

Answer: Yes, catalytic hydrogenation is a potential alternative. However, the nitrile group may also be susceptible to reduction under certain hydrogenation conditions. A milder, two-step Mozingo reduction, which involves the formation of a thioacetal followed by hydrogenolysis with Raney nickel, can also be considered for substrates that are sensitive to both strongly acidic and basic conditions.[3]

Stage 3: Jones Oxidation

Question: The oxidation of 4-cyclohexylbenzonitrile results in a low yield of the desired ketone. What are the likely causes?

Answer: Low yields in Jones oxidation can be due to an incomplete reaction, over-oxidation, or degradation of the product.[5] The reaction is highly exothermic and requires careful temperature control.

Troubleshooting Steps:

  • Freshly Prepared Jones Reagent: Prepare the Jones reagent (CrO₃ in H₂SO₄) immediately before use.

  • Temperature Control: The reaction should be performed at a low temperature (typically 0-10 °C) to minimize side reactions.

  • Slow Addition of Oxidant: Add the Jones reagent dropwise to the solution of the alcohol to maintain control over the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically rapid. Quench the reaction with isopropanol as soon as the starting material is consumed to prevent over-oxidation.

Question: Besides the desired ketone, other byproducts are observed. What are they and how can their formation be minimized?

Answer: Over-oxidation can lead to the formation of dicarboxylic acids or other cleavage products. Incomplete oxidation will leave unreacted starting material.

Troubleshooting Steps:

  • Stoichiometry of the Oxidant: Use a carefully measured amount of the Jones reagent. An excess can lead to over-oxidation.

  • Reaction Time: Minimize the reaction time. Once the starting material is consumed (as indicated by TLC), the reaction should be quenched.

Purification

Question: How can this compound be effectively purified?

Answer: The primary methods for purification are recrystallization and column chromatography.[6] The choice depends on the nature and quantity of the impurities.

Troubleshooting Steps:

  • Recrystallization:

    • Solvent Selection: A suitable solvent should dissolve the compound well at high temperatures and poorly at low temperatures. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[6]

    • Slow Cooling: Allow the solution to cool slowly to form well-defined crystals and exclude impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound? A1: The overall yield can vary significantly depending on the optimization of each step. A reasonable target yield for the three-step sequence would be in the range of 40-60%.

Q2: Are there any specific safety precautions to consider during this synthesis? A2: Yes. Friedel-Crafts acylation involves the use of a highly corrosive and water-reactive Lewis acid (AlCl₃) and an acyl chloride, which is a lachrymator.[2] Jones oxidation uses chromium(VI), which is a known carcinogen.[7] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I confirm the identity and purity of the final product? A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to confirm the presence of the nitrile and ketone functional groups), and Mass Spectrometry (MS) to determine the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis. The typical melting point is in the range of 80-85°C.[8]

Q4: Can other oxidation methods be used instead of Jones oxidation? A4: Yes, other oxidation methods for secondary alcohols can be employed, such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation. These methods often offer milder reaction conditions and may be suitable if the substrate is sensitive to the strongly acidic conditions of the Jones oxidation.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions

ParameterCondition ACondition BCondition C
Benzonitrile (eq.) 1.01.01.0
Cyclohexanecarbonyl Chloride (eq.) 1.11.21.1
AlCl₃ (eq.) 1.11.52.0
Solvent Dichloromethane1,2-DichloroethaneNitrobenzene
Temperature (°C) 0 to 2525 to 6025
Reaction Time (h) 12812
Approximate Yield (%) 30-4045-5550-60

Table 2: Comparison of Reduction Methods for 4-(cyclohexanecarbonyl)benzonitrile

MethodReagentsConditionsAdvantagesDisadvantagesApproximate Yield (%)
Clemmensen Zn(Hg), conc. HClRefluxEffective for aryl ketonesStrongly acidic, not for acid-sensitive substrates70-85[3][4]
Wolff-Kishner H₂NNH₂, KOHHigh temp (180-200°C)Good for base-stable compoundsStrongly basic, high temperature75-90

Table 3: Jones Oxidation Yield and Purity

ParameterValue
Starting Material Purity (%) >98
Reaction Temperature (°C) 0-5
Reaction Time (h) 1-2
Yield of Crude Product (%) 85-95
Purity after Recrystallization (%) >99

Experimental Protocols

Protocol 1: Synthesis of 4-(cyclohexanecarbonyl)benzonitrile (Friedel-Crafts Acylation)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq.) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • Substrate Addition: To the resulting mixture, add benzonitrile (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-cyclohexylbenzonitrile (Clemmensen Reduction)
  • Preparation of Zinc Amalgam: To granulated zinc (4.0 eq.), add a 5% aqueous solution of mercuric chloride and stir for 10 minutes. Decant the aqueous solution.

  • Reaction Setup: To the freshly prepared zinc amalgam, add concentrated hydrochloric acid, water, toluene, and 4-(cyclohexanecarbonyl)benzonitrile (1.0 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. Add additional portions of concentrated hydrochloric acid every 6 hours to maintain the acidic conditions.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR.

Protocol 3: Synthesis of this compound (Jones Oxidation)
  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (2.0 eq.) in water and slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve 4-cyclohexylbenzonitrile (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. A color change from orange-red to green should be observed. Continue adding the reagent until a faint orange color persists.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the progress by TLC.

  • Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

  • Isolation: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[6]

Mandatory Visualizations

Synthesis_Pathway cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Oxidation Benzonitrile Benzonitrile Intermediate1 4-(Cyclohexanecarbonyl)benzonitrile Benzonitrile->Intermediate1 AlCl₃ AcylChloride Cyclohexanecarbonyl Chloride AcylChloride->Intermediate1 Intermediate2 4-Cyclohexylbenzonitrile Intermediate1->Intermediate2 Zn(Hg), HCl or H₂NNH₂, KOH FinalProduct This compound Intermediate2->FinalProduct CrO₃, H₂SO₄

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Reagents and Solvents acylation Friedel-Crafts Acylation prep_reagents->acylation prep_glassware Flame-Dry Glassware prep_glassware->acylation workup Work-up and Extraction acylation->workup reduction Clemmensen/Wolff-Kishner Reduction oxidation Jones Oxidation reduction->oxidation purify Recrystallization or Column Chromatography oxidation->purify workup->reduction analyze Characterization (NMR, IR, MS) purify->analyze Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze TLC of Crude Mixture start->check_tlc check_nmr Analyze NMR of Crude Mixture start->check_nmr incomplete_reaction Incomplete Reaction? -> Increase Time/Temp/ Reagent Stoichiometry check_tlc->incomplete_reaction side_products Side Products? -> Optimize Temp/ Purify Reagents check_tlc->side_products check_nmr->incomplete_reaction check_nmr->side_products purification_issue Purification Issue? -> Change Recrystallization Solvent/Chromatography Eluent incomplete_reaction->purification_issue side_products->purification_issue

References

Technical Support Center: Synthesis of 4-(p-Cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(p-Cyanophenyl)cyclohexanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(p-Cyanophenyl)cyclohexanone?

A1: The synthesis of 4-(p-Cyanophenyl)cyclohexanone is typically achieved through one of several common synthetic strategies. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This is a widely used method for forming carbon-carbon bonds.[1][2] A common approach involves the coupling of an aryl halide, such as 4-bromobenzonitrile, with a suitable cyclohexanone precursor, like a cyclohexenylboronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4]

  • Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[5] For this specific synthesis, benzonitrile could be acylated with a cyclohexanecarbonyl derivative. However, this route can be challenging due to the deactivating nature of the cyano group on the aromatic ring.

  • Oxidation of 4-(p-Cyanophenyl)cyclohexanol: If the corresponding alcohol is available, it can be oxidized to the desired cyclohexanone.[6] This is often the final step in a multi-step synthesis. Various oxidizing agents can be employed for this transformation.

Q2: My yield is very low when attempting a Friedel-Crafts acylation with benzonitrile. Why is this happening and what can I do?

A2: Low yields in Friedel-Crafts acylation of benzonitrile are a common issue. The primary reason is the strong electron-withdrawing nature of the cyano (-CN) group, which deactivates the benzene ring towards electrophilic aromatic substitution. To overcome this, you may need to use more forcing reaction conditions, such as higher temperatures, longer reaction times, or a stronger Lewis acid catalyst. However, be aware that harsh conditions can lead to an increase in side reactions. An alternative strategy would be to consider a different synthetic route, such as a Suzuki coupling, which is often more tolerant of a wider range of functional groups.[3]

Q3: I am observing a significant amount of a byproduct that I suspect is the corresponding carboxylic acid or amide. How can I prevent its formation?

A3: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which converts it first to an amide and then to a carboxylic acid.[7][8] This is a frequent side reaction, especially during reaction workup or purification steps.

  • During Acidic/Basic Conditions: If your reaction is run under strong acidic or basic conditions, or if you use an acidic or basic aqueous workup, hydrolysis is likely.

  • Mitigation Strategies:

    • Control pH: Maintain a neutral pH during the workup and purification steps whenever possible.

    • Anhydrous Conditions: If using a base in a non-aqueous solvent for a reaction like a Suzuki coupling, ensure all reagents and solvents are thoroughly dried.[9]

    • Temperature Control: Perform workup and extractions at low temperatures to minimize the rate of hydrolysis.

    • Alternative Reagents: If possible, choose reaction conditions that do not require strong acids or bases. For example, in a Suzuki coupling, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might be sufficient and less likely to cause hydrolysis compared to sodium hydroxide (NaOH).[2]

Q4: In my Suzuki coupling reaction, I'm seeing homocoupling of my starting materials. How can this be minimized?

A4: Homocoupling, the reaction of two molecules of the organoborane or two molecules of the aryl halide, is a known side reaction in Suzuki couplings.[3] It can be minimized by carefully controlling the reaction conditions:

  • Oxygen-Free Environment: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the homocoupling of boronic acids.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the prevalence of side reactions. Experiment with different ligand systems to find one that favors the desired cross-coupling.

  • Stoichiometry: Precise control of the stoichiometry of the coupling partners can sometimes reduce homocoupling.

  • Slow Addition: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration of that reagent, which can disfavor the homocoupling side reaction.

Troubleshooting Guide

This table summarizes potential side products and provides strategies for their identification and mitigation.

Observed Issue Potential Side Product Plausible Cause Identification Method Mitigation Strategy
Unexpected peak in Mass Spec (M+17) 4-(p-Carbamoylphenyl)cyclohexanonePartial hydrolysis of the nitrile groupMass Spectrometry (M+17), IR (emergence of C=O stretch for amide)Avoid prolonged exposure to acidic or basic conditions during workup. Use buffered solutions.[7]
Unexpected peak in Mass Spec (M+18) 4-(p-Carboxyphenyl)cyclohexanoneFull hydrolysis of the nitrile groupMass Spectrometry (M+18), ¹H NMR (disappearance of nitrile, appearance of broad -COOH peak)Maintain neutral pH during workup and purification. Use milder bases (e.g., K₃PO₄) if possible.[8]
Product is an alcohol instead of a ketone 4-(p-Cyanophenyl)cyclohexanolUnwanted reduction of the ketone group or incomplete oxidation of the alcohol precursorMass Spectrometry (M+2), IR (presence of broad O-H stretch)Use a milder reducing agent if reduction is part of a previous step. Ensure oxidation reactions go to completion.[10][11]
Presence of Biphenyl-4-carbonitrile Biphenyl-4-carbonitrileHomocoupling of the aryl halide during a Suzuki reactionGC-MS or LC-MS to identify the known mass of the homocoupled productDegas solvents thoroughly, use an inert atmosphere, and optimize catalyst/ligand system.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-bromobenzonitrile with a cyclohexenylboronic acid derivative.

  • Reagent Setup: In a flame-dried flask under an inert atmosphere (Argon), add 4-bromobenzonitrile (1.0 eq), the cyclohexenylboronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).[2]

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of 1,4-dioxane and water.[2]

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the intermediate, 4-(p-Cyanophenyl)cyclohexenone.

  • Reduction: The resulting enone can then be reduced to the target saturated ketone using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C).

Protocol 2: Oxidation of 4-(p-Cyanophenyl)cyclohexanol

This protocol provides a general method for the oxidation of the corresponding alcohol to the ketone.

  • Reagent Setup: Dissolve 4-(p-Cyanophenyl)cyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone.

  • Oxidant Addition: Cool the solution in an ice bath and slowly add an oxidizing agent. A common choice is pyridinium chlorochromate (PCC) (1.5 eq) or a Swern oxidation protocol.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, quench the reaction appropriately (e.g., by filtering through a pad of silica and celite for PCC). Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to yield 4-(p-Cyanophenyl)cyclohexanone.[6]

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting logic.

G start 4-Bromobenzonitrile + Cyclohexenylboronic Acid suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate 4-(p-Cyanophenyl)cyclohexenone suzuki->intermediate homocoupling Homocoupling Product suzuki->homocoupling Side Reaction: Homocoupling hydrolysis Hydrolysis (Amide/Carboxylic Acid) suzuki->hydrolysis Side Reaction: Base-Induced Nitrile Hydrolysis reduction Reduction (e.g., H2, Pd/C) intermediate->reduction product 4-(p-Cyanophenyl)cyclohexanone reduction->product

Caption: Synthetic pathway via Suzuki coupling with key side reactions.

G start Problem Observed in Synthesis q1 Low Yield or No Product? start->q1 q2 Unexpected Peaks in Mass Spec? start->q2 a1 Check Reaction Conditions: - Inert Atmosphere? - Catalyst Activity? - Temperature? q1->a1 Yes a2 Mass = M+17 or M+18? q2->a2 Yes a3 Mass = M+2? a2->a3 No s1 Nitrile Hydrolysis: - Check pH of workup - Use milder base - Reduce reaction time/temp a2->s1 Yes s2 Ketone Reduction: - Incomplete oxidation? - Reagent too strong? - Check previous steps a3->s2 Yes s_other Other Side Products: - Check for homocoupling - Analyze starting materials a3->s_other No

Caption: Troubleshooting workflow for synthesis issues.

G nitrile R-C≡N (Nitrile) amide R-CONH₂ (Amide) nitrile->amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) acid R-COOH (Carboxylic Acid) amide->acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Nitrile hydrolysis side reaction pathway.

References

Technical Support Center: Synthesis of 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-oxocyclohexyl)benzonitrile.

Synthesis Overview

A common and effective synthetic route to this compound involves a two-step process:

  • Step 1: Grignard Reaction to synthesize the precursor alcohol, 4-(4-cyanophenyl)cyclohexanol. This is typically achieved by reacting a Grignard reagent derived from a halogenated benzonitrile (e.g., 4-bromobenzonitrile) with cyclohexanone.

  • Step 2: Oxidation of the resulting 4-(4-cyanophenyl)cyclohexanol to the target ketone, this compound. Various oxidation reagents can be employed for this transformation, with Pyridinium Chlorochromate (PCC) being a common choice for its mild and selective nature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Besides the Grignard reaction followed by oxidation, other potential routes include Friedel-Crafts acylation of benzonitrile with a cyclohexanecarboxylic acid derivative, or a Suzuki coupling reaction between a cyanophenylboronic acid and a cyclohexenyl triflate followed by reduction and oxidation. However, the Grignard approach is often favored for its relative simplicity and availability of starting materials.

Q2: Why is it crucial to maintain anhydrous conditions during the Grignard reaction?

A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, including water, which leads to the quenching of the Grignard reagent and a significant reduction in the yield of the desired product.[1]

Q3: What are the black/brown tars sometimes observed during PCC oxidation?

A3: The dark, tarry material is a reduced form of chromium, typically chromium(IV) species, which is a by-product of the oxidation reaction.[2][3] Adding an inert support like Celite or molecular sieves to the reaction mixture can help adsorb these by-products, simplifying the workup.[4]

Q4: Can I use a stronger oxidizing agent like Jones reagent instead of PCC?

A4: While Jones reagent (chromic acid) is a powerful oxidizing agent, it is generally not recommended for this synthesis unless the reaction conditions are carefully controlled. Strong, aqueous acidic conditions can potentially lead to side reactions involving the nitrile group or over-oxidation, although the latter is not a concern for secondary alcohols. PCC is a milder and more selective reagent for the oxidation of secondary alcohols to ketones.[2]

Troubleshooting Guides

Step 1: Grignard Reaction for 4-(4-cyanophenyl)cyclohexanol Synthesis

Problem 1: Low or no yield of the desired alcohol.

Potential Cause Troubleshooting/Solution
Wet glassware or solvents Flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents.
Inactive magnesium Use fresh magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle to expose a fresh surface. A crystal of iodine can be added to initiate the reaction.
Slow initiation of Grignard reagent formation Gently warm the flask. Add a small amount of pre-formed Grignard reagent from a previous successful batch.
Side reaction with the nitrile group While the primary reaction is with the ketone, some Grignard reagent may react with the nitrile. Use of an excess of the Grignard reagent may be necessary.

Problem 2: Presence of significant amounts of biphenyl by-product.

Potential Cause Troubleshooting/Solution
Reaction of the Grignard reagent with unreacted 4-bromobenzonitrile Ensure slow addition of 4-bromobenzonitrile to the magnesium turnings to maintain a low concentration of the halide. Maintain a moderate reaction temperature to avoid excessive coupling.[1]
Purification challenges Biphenyl can be removed during purification. It is generally less polar than the desired alcohol and can be separated by column chromatography. Recrystallization may also be effective.[1]
Step 2: Oxidation of 4-(4-cyanophenyl)cyclohexanol

Problem 1: Incomplete oxidation, presence of starting alcohol in the product.

Potential Cause Troubleshooting/Solution
Insufficient oxidizing agent Use a slight excess (e.g., 1.2-1.5 equivalents) of PCC to ensure complete conversion.
Deactivated PCC Use freshly prepared or properly stored PCC. PCC is sensitive to moisture.
Low reaction temperature or short reaction time Ensure the reaction is stirred at room temperature for a sufficient duration. Monitor the reaction progress by TLC.

Problem 2: Formation of unidentified by-products.

Potential Cause Troubleshooting/Solution
Presence of water leading to hydrate formation and further reactions (less likely with ketones) Ensure the use of anhydrous solvents and reagents for the PCC oxidation.[2]
Acid-catalyzed side reactions PCC is acidic. For acid-sensitive substrates, buffered PCC (e.g., with sodium acetate) can be used, though this is less of a concern for this particular substrate.

Experimental Protocols

Step 1: Synthesis of 4-(4-cyanophenyl)cyclohexanol (Illustrative Protocol)
  • Materials: Magnesium turnings, iodine crystal, 4-bromobenzonitrile, anhydrous tetrahydrofuran (THF), cyclohexanone.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of 4-bromobenzonitrile in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.

    • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), cool the solution to 0 °C.

    • Add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidation to this compound (Illustrative Protocol)
  • Materials: 4-(4-cyanophenyl)cyclohexanol, Pyridinium Chlorochromate (PCC), Celite or molecular sieves, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of PCC and Celite in anhydrous DCM, add a solution of 4-(4-cyanophenyl)cyclohexanol in anhydrous DCM.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of silica gel or Celite to remove the chromium by-products.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[4]

Data Presentation

Table 1: Summary of Potential By-products and Impurities

Reaction Step Potential By-product/Impurity Origin Typical Analytical Signature (e.g., TLC, NMR)
Grignard Reaction4,4'-dicyanobiphenylCoupling of Grignard reagent with unreacted 4-bromobenzonitrile.Less polar than the desired alcohol on TLC. Aromatic signals in NMR.
Grignard ReactionBenzeneQuenching of the Grignard reagent with protic sources.Volatile, may be removed during workup.
Grignard ReactionUnreacted cyclohexanoneIncomplete reaction.More polar than biphenyl, less polar than the alcohol on TLC. Carbonyl peak in IR/NMR.
OxidationUnreacted 4-(4-cyanophenyl)cyclohexanolIncomplete oxidation.More polar than the product on TLC. Presence of a hydroxyl group signal in IR/NMR.
OxidationChromium salts (e.g., Cr(IV) species)By-product of PCC oxidation.Colored, inorganic material, typically removed by filtration.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 4-Bromobenzonitrile + Mg B 4-Cyanophenyl- magnesium bromide (Grignard Reagent) A->B in THF D 4-(4-Cyanophenyl)cyclohexanol B->D Nucleophilic Addition C Cyclohexanone C->D Nucleophilic Addition E 4-(4-Cyanophenyl)cyclohexanol F This compound (Final Product) E->F PCC, DCM

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_grignard Grignard Reaction Issues cluster_oxidation Oxidation Issues LowYield Low/No Product Moisture Moisture Present? LowYield->Moisture InactiveMg Inactive Mg? Moisture->InactiveMg No Dry Dry Glassware/Solvents Moisture->Dry Yes ActivateMg Activate Mg InactiveMg->ActivateMg Yes IncompleteOx Incomplete Oxidation InsufficientPCC Insufficient PCC? IncompleteOx->InsufficientPCC AddMorePCC Use Slight Excess InsufficientPCC->AddMorePCC Yes MonitorTLC Monitor by TLC InsufficientPCC->MonitorTLC No

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of 4-(p-Cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the purity of 4-(p-Cyanophenyl)cyclohexanone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 4-(p-Cyanophenyl)cyclohexanone?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-bromobenzonitrile or cyclohexanone, byproducts from side reactions, and residual solvents. If a Robinson annulation approach is used, potential impurities could arise from self-condensation of cyclohexanone or incomplete cyclization. In syntheses involving the oxidation of the corresponding alcohol, residual alcohol may be present.

Q2: What is the recommended method for preliminary purification of crude 4-(p-Cyanophenyl)cyclohexanone?

A2: For preliminary purification to remove significant amounts of impurities and colored byproducts, an extractive workup is often effective. This typically involves dissolving the crude product in an organic solvent like diethyl ether and washing with dilute acidic and basic solutions to remove acidic and basic impurities, respectively. A final wash with brine helps to remove residual water before drying the organic phase.

Q3: Which purification techniques are most effective for obtaining high-purity 4-(p-Cyanophenyl)cyclohexanone?

A3: A combination of column chromatography and recrystallization is generally the most effective approach. Column chromatography is excellent for separating the desired product from closely related impurities. Subsequent recrystallization from a suitable solvent system will then yield a highly pure, crystalline product.

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Possible Cause: The solvent may be too nonpolar for the compound, or the solution is supersaturated to a high degree upon cooling.

  • Solution:

    • Add a small amount of a more polar co-solvent to the hot solution until it becomes clear.

    • Ensure the cooling process is slow. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

Problem: Poor recovery of the product after recrystallization.

  • Possible Cause: The chosen solvent may have too high a solubility for the compound even at low temperatures. Alternatively, too much solvent may have been used.

  • Solution:

    • Perform solvent screening to find a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • After filtration, cool the filtrate in an ice bath for an extended period to maximize crystal formation.

Problem: The product crystallizes with a noticeable color.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be sure to use a fluted filter paper during the hot filtration to prevent premature crystallization in the funnel.

    • Consider a preliminary purification by column chromatography to remove the colored impurities before recrystallization.

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system has either too high or too low polarity.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give the product an Rf value of approximately 0.3-0.4.

    • A common starting point for aryl cyclohexanones is a mixture of hexanes and ethyl acetate. The polarity can be adjusted by varying the ratio of these two solvents.[1] For example, start with a 9:1 hexane:ethyl acetate mixture and gradually increase the proportion of ethyl acetate.

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If a significant increase in polarity is required, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.

Problem: Streaking or tailing of the spot on the TLC plate and the column.

  • Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample might also be overloaded.

  • Solution:

    • For acidic compounds, add a small amount (0.1-1%) of acetic acid to the eluent.

    • For basic compounds, add a small amount (0.1-1%) of triethylamine to the eluent.

    • Ensure the sample is not too concentrated when loaded onto the column.

Data Presentation

Table 1: Recommended Solvents for Purification Techniques

Purification TechniqueRecommended Solvents/Solvent SystemsNotes
Recrystallization Ethanol, Methanol, Acetone/Water, Ethyl Acetate/HeptaneThe ideal solvent will dissolve the compound when hot and result in crystal formation upon cooling. Solvent screening is crucial.
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolThe ratio should be optimized using TLC to achieve an Rf of 0.3-0.4 for the product.
Extractive Workup Diethyl ether, Ethyl acetateUsed for initial cleanup of the crude product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude 4-(p-Cyanophenyl)cyclohexanone. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-(p-Cyanophenyl)cyclohexanone.

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude 4-(p-Cyanophenyl)cyclohexanone workup Extractive Workup start->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Separation of Impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product High Purity

Caption: General workflow for the purification of 4-(p-Cyanophenyl)cyclohexanone.

troubleshooting_recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals add_cosolvent Add Polar Co-solvent oiling_out->add_cosolvent slow_cooling Slow Cooling oiling_out->slow_cooling solvent_screen Solvent Screening low_yield->solvent_screen min_solvent Use Minimal Solvent low_yield->min_solvent charcoal Activated Charcoal Treatment colored_crystals->charcoal pre_purify Column Chromatography First colored_crystals->pre_purify

Caption: Troubleshooting logic for recrystallization issues.

References

Challenges in the scale-up of 4-(4-Oxocyclohexyl)benzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Oxocyclohexyl)benzonitrile (CAS 73204-07-6).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and what are the main challenges?

A common and scalable approach involves a two-step process:

  • Catalytic Hydrogenation: Hydrogenation of 4-cyanophenol to produce 4-(4-hydroxycyclohexyl)benzonitrile.

  • Oxidation: Oxidation of the resulting cyclohexanol derivative to the target cyclohexanone.

The primary challenges during scale-up are associated with the oxidation step, including ensuring complete conversion, managing hazardous reagents and byproducts, preventing side reactions, and achieving high purity of the final product.

Q2: What are the key differences and challenges between classical and modern oxidation methods for this synthesis?

Classical methods like the Jones oxidation (using chromium trioxide) are effective but pose significant environmental and safety risks due to the high toxicity and carcinogenicity of chromium(VI) compounds.[1] Modern approaches focus on "green" catalytic methods using oxygen or air as the oxidant, which are cheaper and more environmentally friendly but can present challenges in catalyst activity, stability, and selectivity.[1]

Q3: What are the typical impurities encountered in the final product?

Common impurities can include:

  • Unreacted starting material: 4-(4-hydroxycyclohexyl)benzonitrile.

  • Over-oxidation byproducts: If the reaction is too aggressive, cleavage of the cyclohexyl ring can lead to dicarboxylic acids.

  • Byproducts from hydrogenation: Incomplete hydrogenation of the aromatic ring can leave trace impurities.

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Catalyst leaching: Trace metals from the catalyst may be present.

Q4: How can I effectively purify the final product at a large scale?

Given that this compound is a crystalline solid with a melting point of 80-85°C, recrystallization is the most common and effective method for large-scale purification.[2] Key considerations are the choice of solvent, cooling rate, and agitation to control crystal size and minimize impurity inclusion. A wash with a non-polar solvent can help remove less polar impurities.

Troubleshooting Guide

Low Yield in Oxidation Step
Symptom Potential Cause Suggested Solution
Incomplete Conversion (Significant starting material remains)1. Insufficient oxidant or catalyst. 2. Low reaction temperature. 3. Catalyst deactivation.1. Increase the stoichiometry of the oxidizing agent. 2. Optimize reaction temperature and time. 3. For catalytic processes, investigate catalyst poisoning and consider regeneration or using a fresh batch.
Product Degradation (Presence of multiple unidentified byproducts)1. Reaction temperature is too high. 2. Reaction time is too long (over-oxidation). 3. Oxidant is too strong or non-selective.1. Lower the reaction temperature. 2. Monitor the reaction closely by HPLC or GC and quench it upon completion. 3. Consider a milder oxidizing agent or a more selective catalytic system.
Purification Issues
Symptom Potential Cause Suggested Solution
Product fails to crystallize 1. High level of impurities disrupting the crystal lattice. 2. Incorrect solvent system for recrystallization.1. Attempt a pre-purification step like a slurry wash or column chromatography on a small scale to identify problematic impurities. 2. Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at high temperatures and low solubility at low temperatures.
Final product has a persistent color 1. Presence of colored, highly conjugated impurities. 2. Thermal degradation during workup or drying.1. Add activated carbon during the recrystallization process to adsorb colored impurities. 2. Ensure drying is performed at a moderate temperature under vacuum.
Low purity after recrystallization 1. Co-crystallization of impurities with the product. 2. Inefficient removal of mother liquor.1. Adjust the recrystallization solvent or cooling profile. A second recrystallization may be necessary. 2. Ensure the crystalline cake is thoroughly washed with cold, fresh solvent and properly dried.

Data Presentation

Table 1: Illustrative Comparison of Oxidation Methods

ParameterJones Oxidation (CrO₃/H₂SO₄)Catalytic Air Oxidation
Typical Yield 85-95%75-90%
Purity before Recrystallization ~95%~90-97%
Key Advantages High yield, fast reaction.[3]Environmentally friendly, low cost.[1]
Key Disadvantages Highly toxic chromium waste, harsh acidic conditions.[1]Catalyst can be expensive and may deactivate; may require higher pressure.
Waste Stream Heavy metal (Cr) waste, acidic aqueous stream.Primarily water and catalyst for recovery.

Experimental Protocols

Note: The following protocols are illustrative and may require optimization.

Protocol 1: Jones Oxidation of 4-(4-hydroxycyclohexyl)benzonitrile (Lab Scale)

  • Preparation: Dissolve 10.0 g of 4-(4-hydroxycyclohexyl)benzonitrile in 100 mL of acetone in a flask equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Prepare Jones reagent by dissolving 13.4 g of chromium trioxide in 23 mL of water and slowly adding 11.5 mL of concentrated sulfuric acid. Cool this mixture to 0°C. Add the Jones reagent dropwise to the stirred acetone solution, maintaining the internal temperature below 10°C. The color will change from orange to a murky green.[4]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Quench the reaction by adding isopropanol until the orange color disappears completely. Filter the mixture to remove the green chromium salts. Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Extraction: Add 100 mL of water and 100 mL of ethyl acetate to the residue. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by recrystallization from an appropriate solvent like ethanol or a hexane/ethyl acetate mixture.

Protocol 2: Catalytic Air Oxidation of 4-(4-hydroxycyclohexyl)benzonitrile (Conceptual)

  • Setup: In a high-pressure reactor, charge 10.0 g of 4-(4-hydroxycyclohexyl)benzonitrile, an appropriate solvent (e.g., toluene), and a suitable catalyst (e.g., a supported precious metal catalyst like Ru/Al₂O₃).

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with air or an oxygen/nitrogen mixture to the desired pressure (e.g., 1-10 bar). Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them by HPLC or GC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Purification: Filter the reaction mixture to recover the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization.

Visualizations

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification A 4-Cyanophenol B Catalytic Hydrogenation (e.g., Rh/C, H2) A->B C 4-(4-hydroxycyclohexyl)benzonitrile B->C D Oxidation (e.g., Jones Reagent or Catalytic Air) C->D E Crude this compound D->E F Recrystallization E->F G Pure this compound F->G

Caption: General synthesis workflow for this compound production.

G start Low Yield or Purity in Oxidation Step q1 Is starting material present in the crude product? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes a1_no Side Reaction or Degradation q1->a1_no No sol_incomplete Increase oxidant stoichiometry OR Optimize T/time OR Check catalyst activity a1_yes->sol_incomplete sol_side_reaction Lower reaction temperature OR Use milder oxidant OR Reduce reaction time a1_no->sol_side_reaction

Caption: Troubleshooting decision tree for the oxidation step.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-(4-hydroxycyclohexyl)benzonitrile C This compound (Desired Product) A->C Oxidation D Over-oxidation A->D B [O] E Ring-Opened Byproducts (e.g., Dicarboxylic Acids) D->E

References

Preventing polymerization in cyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanone. The focus is on preventing and troubleshooting unwanted polymerization, a common side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving cyclohexanone, presented in a question-and-answer format.

Q1: My reaction mixture has become viscous and difficult to stir, and the yield of my desired product is low. What is happening?

A1: This is a classic sign of cyclohexanone self-condensation, a form of polymerization.[1] Cyclohexanone can react with itself, especially in the presence of acid or base catalysts, to form dimers, trimers, and higher molecular weight polymers, often referred to as ketonic resins.[1] This process increases the viscosity of the reaction mixture and consumes the starting material, leading to a lower yield of the intended product.

Q2: I've observed significant polymer formation in my base-catalyzed reaction. What are the primary causes and how can I fix it?

A2: Polymer formation in base-catalyzed reactions is typically due to an aldol condensation mechanism. The primary causes are often elevated temperatures, high catalyst concentration, and prolonged reaction times.

Potential Solutions:

  • Optimize Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate. For many aldol-type reactions, maintaining low temperatures is crucial to minimize self-condensation.

  • Control Catalyst Concentration: Use the minimum effective concentration of the base catalyst. High concentrations of strong bases like NaOH or KOH can accelerate the rate of polymerization.[1][2]

  • Monitor Reaction Time: Track the progress of your reaction using methods like TLC or GC and stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times, especially at elevated temperatures, increase the likelihood of polymer formation.

  • Slow Reagent Addition: Add the cyclohexanone or the base catalyst slowly to the reaction mixture to maintain a low instantaneous concentration and better control the reaction temperature.

Q3: My acid-catalyzed reaction is also producing polymeric byproducts. What steps can I take to minimize this?

A3: Similar to base-catalyzed reactions, acid-catalyzed polymerization of cyclohexanone is driven by factors like temperature and catalyst concentration.

Potential Solutions:

  • Use a Milder Catalyst: If possible, switch to a less corrosive and more selective solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst 15) or a perfluorosulfonic acid resin (e.g., HRF5015).[1][3] These can offer better control over the reaction and easier separation.

  • Control Water Content: The presence of water can inhibit the reaction rate and may promote the reverse reaction.[1] Conversely, removing water as it is formed can drive the condensation forward. Depending on your desired outcome, controlling the water content is crucial. For reactions where the aldol addition product is desired without subsequent dehydration and polymerization, the presence of water can be beneficial.

  • Temperature and Time Management: As with base-catalyzed reactions, use the lowest effective temperature and monitor the reaction to avoid extended reaction times.

Q4: How can I remove polymeric residue from my crude product?

A4: Purification can often be achieved through distillation. In some industrial processes, an acidic or basic wash is employed before distillation to help break down the polymeric materials, making them easier to separate. For laboratory-scale purifications, column chromatography can be an effective method to separate the desired product from oligomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of cyclohexanone polymerization?

A1: The most common mechanism is a self-aldol condensation. In the presence of a base, a proton is abstracted from the α-carbon of a cyclohexanone molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. The resulting β-hydroxy ketone can then dehydrate to form an α,β-unsaturated ketone, which can undergo further condensation reactions to form polymers. A similar mechanism occurs under acidic conditions, proceeding through an enol intermediate.

Q2: Are there any specific catalysts that are known to minimize polymer formation?

A2: Yes, the choice of catalyst can have a significant impact on selectivity. For example, the perfluorosulfonic acid resin catalyst HRF5015 has been shown to exhibit very high selectivity (nearly 100%) for the formation of the dimer product, with minimal formation of trimers and polymers under mild conditions (e.g., 90°C).[3] Heterogeneous catalysts, in general, can offer advantages in terms of easier separation and potentially higher selectivity compared to homogeneous catalysts like sulfuric acid or sodium hydroxide.[3]

Q3: Can I use polymerization inhibitors like hydroquinone or TEMPO in my cyclohexanone reaction?

A3: While polymerization inhibitors such as hydroquinone and TEMPO are commonly used to prevent the polymerization of unsaturated monomers, their effectiveness is most pronounced in radical polymerization reactions.[4] Cyclohexanone self-condensation is primarily an ionic reaction (aldol condensation). While these inhibitors might have some effect, especially if oxidative side reactions are occurring, their impact on aldol condensation is not well-documented with quantitative data. The most effective strategies for preventing polymerization in this context involve controlling the reaction conditions (temperature, catalyst concentration, reaction time). If you choose to use an inhibitor, the optimal type and concentration would likely need to be determined empirically for your specific reaction.

Q4: Does the purity of cyclohexanone affect the tendency for polymerization?

A4: Yes, the purity of the starting material can be a factor. Impurities, particularly acidic or basic residues from the manufacturing process, can potentially catalyze self-condensation. Using a high-purity grade of cyclohexanone is recommended to ensure better control over your reaction.

Data Presentation

The following tables summarize quantitative data on the factors influencing cyclohexanone self-condensation.

Table 1: Effect of Catalyst and Temperature on Dimer Selectivity

CatalystTemperature (°C)Dimer Selectivity (%)Reference
HRF501590~100[3]
NaOH14094.5[3]
Lewatite SPC118 W14270[3]
Amberlyst 1510075 (at 500 min)[3]

Table 2: Effect of Reaction Conditions on Ketonic Resin Formation (Base-Catalyzed)

ParameterRange StudiedEffect on PolymerizationReference
Temperature90 - 160 °CIncreased polymerization with higher temperature[1]
Reaction Time7 - 20 hIncreased polymerization with longer time[1]
Catalyst Conc. (KOH/NaOH)10 - 20 wt%Increased polymerization with higher concentration[1]

Experimental Protocols

Protocol: Base-Catalyzed Aldol Condensation of Cyclohexanone with an Aromatic Aldehyde

This protocol provides a general procedure for the crossed aldol condensation of cyclohexanone with an aromatic aldehyde, with steps to minimize the self-condensation of cyclohexanone.

Materials:

  • Cyclohexanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve the aromatic aldehyde (1 equivalent) in 95% ethanol.

  • Add cyclohexanone (1 equivalent) to the solution and begin stirring.

  • Cool the flask in an ice bath to lower the temperature of the mixture. This is a critical step to control the reaction rate and minimize cyclohexanone self-condensation.

  • While stirring vigorously in the ice bath, slowly add the sodium hydroxide solution dropwise to the reaction mixture. The slow addition helps to control the exotherm of the reaction and prevents localized high concentrations of the base.

  • Continue to stir the reaction mixture in the ice bath. The reaction time will vary depending on the specific aldehyde used. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining NaOH.

  • Further wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Mandatory Visualizations

a Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate + OH- Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Cyclohexanone Enone Product Enone Product Aldol Adduct->Enone Product - H2O Polymer Polymer Enone Product->Polymer + n Cyclohexanone

Caption: Base-catalyzed self-condensation of cyclohexanone.

b Cyclohexanone Cyclohexanone Protonated_Cyclohexanone Protonated_Cyclohexanone Cyclohexanone->Protonated_Cyclohexanone + H+ Enol Enol Protonated_Cyclohexanone->Enol - H+ Aldol_Adduct Aldol_Adduct Enol->Aldol_Adduct + Protonated_Cyclohexanone Enone_Product Enone_Product Aldol_Adduct->Enone_Product - H2O, -H+ Polymer Polymer Enone_Product->Polymer + n Cyclohexanone

Caption: Acid-catalyzed self-condensation of cyclohexanone.

c cluster_troubleshooting Troubleshooting Workflow A High Viscosity / Low Yield? B Polymerization Suspected A->B C Check Reaction Conditions B->C D Optimize Temperature (Lower) C->D E Reduce Catalyst Conc. C->E F Monitor Reaction Time C->F G Consider Heterogeneous Catalyst C->G

Caption: Logical workflow for troubleshooting polymerization.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of benzonitrile so challenging, often resulting in low yields?

A1: The primary challenge lies in the electronic nature of the benzonitrile substrate. The nitrile (-CN) group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1] This deactivation increases the activation energy of the reaction, making it more difficult for the acylating agent to attack the aromatic ring, thus leading to lower yields compared to reactions with activated or neutral aromatic compounds.

Q2: What are the most common reasons for complete reaction failure?

A2: Complete failure to obtain the desired acylated benzonitrile product can often be attributed to a few critical factors:

  • Insufficiently reactive catalyst: Standard Lewis acids may not be potent enough to promote the reaction with a deactivated substrate like benzonitrile.

  • Moisture contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the reaction setup will hydrolyze and deactivate the catalyst.

  • Inadequate reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with the deactivated ring.

Q3: Can the choice of Lewis acid catalyst significantly impact the reaction yield?

A3: Absolutely. The strength of the Lewis acid is a critical parameter. For deactivated substrates like benzonitriles, a strong Lewis acid is typically required to generate a sufficient concentration of the highly electrophilic acylium ion. While aluminum chloride (AlCl₃) is a common choice, other Lewis acids have been explored with varying success. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may require more forcing conditions (e.g., higher temperatures) to achieve comparable yields.[2]

Q4: How does the stoichiometry of the Lewis acid affect the reaction?

A4: In Friedel-Crafts acylation, the Lewis acid not only acts as a catalyst but also complexes with the ketone product. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid relative to the acylating agent is often necessary to drive the reaction to completion.[3]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting and optimizing the Friedel-Crafts acylation of benzonitriles.

Problem: Low or No Product Formation

Potential Cause 1: Deactivated Aromatic Ring

  • Solution: The inherent deactivation of the benzonitrile ring is the primary obstacle. To overcome this, consider the following:

    • Increase Catalyst Strength/Amount: Employ a more potent Lewis acid or increase the stoichiometric ratio of the catalyst to the limiting reagent.

    • Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or decomposition at higher temperatures.[4]

    • Alternative Acylation Methods: If conventional Friedel-Crafts conditions consistently fail, explore alternative methods for the acylation of deactivated arenes, such as using superacid catalysts or specialized reaction conditions.[5]

Potential Cause 2: Inactive or Insufficient Catalyst

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid. Solvents and reagents should be anhydrous.

    • Use Fresh Catalyst: Lewis acids can degrade upon exposure to air and moisture. Use a freshly opened bottle of the catalyst or purify it before use.

    • Verify Stoichiometry: As mentioned in the FAQs, ensure at least a stoichiometric amount of the Lewis acid is used.

Potential Cause 3: Suboptimal Reaction Conditions

  • Solution:

    • Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). For deactivated substrates, a more polar solvent like nitrobenzene can sometimes be beneficial, although it can also form a complex with the Lewis acid.[6]

    • Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different catalysts on the acylation of various aromatic substrates, providing a comparative overview. Note that yields are highly dependent on the specific substrate and reaction conditions.

CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)
ZnCl₂ AnisoleAcetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95
AlCl₃ TolueneAcetyl ChlorideMethylene Chloride0 to RT30 min~86
FeCl₃ AnisolePropionyl ChlorideMethylene ChlorideRT15 min65-80
ZnO AnisoleBenzoyl ChlorideSolvent-freeRT<5 min98
H-Beta Zeolite AnisoleAcetic AnhydrideDecalin1304h~90

Note: This table is a compilation from multiple sources to provide a broad comparative overview.[4] Yields are highly substrate and condition-dependent.

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation of Benzonitrile with Acetyl Chloride using AlCl₃

Materials:

  • Benzonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas produced). Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the suspension in an ice-water bath to 0 °C. Add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 15-20 minutes.

  • Addition of Benzonitrile: After the addition of acetyl chloride is complete, add benzonitrile (1.0 equivalent) dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating (e.g., refluxing in DCM at ~40 °C) may be required.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired acylated benzonitrile.

Visualizing the Troubleshooting Process and Reaction Mechanism

Troubleshooting_Workflow start Low or No Product Yield check_deactivation Is the aromatic ring strongly deactivated? start->check_deactivation solution_deactivation Increase catalyst strength/amount Elevate reaction temperature Consider alternative acylation methods check_deactivation->solution_deactivation Yes check_catalyst Is the catalyst active and sufficient? check_deactivation->check_catalyst No solution_deactivation->check_catalyst solution_catalyst Ensure anhydrous conditions Use fresh catalyst Verify stoichiometry (≥1 equivalent) check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst->check_conditions solution_conditions Optimize solvent Vary temperature and reaction time Monitor reaction progress check_conditions->solution_conditions No end_success Improved Yield check_conditions->end_success Yes solution_conditions->end_success

Reaction_Mechanism acylium_ion acylium_ion benzonitrile benzonitrile

References

Technical Support Center: Grignard Reactions with Cyanophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Grignard reactions with cyanophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of a Grignard reaction with a cyanophenyl compound?

A Grignard reagent attacks the electrophilic carbon of a nitrile to form an imine salt. This intermediate is then hydrolyzed during aqueous workup to yield a ketone.[1][2][3] For example, the reaction of a phenylmagnesium bromide with benzonitrile, followed by acid hydrolysis, produces benzophenone.[1][4][5][6]

Q2: What are the most common impurities observed in these reactions?

The most prevalent impurities include:

  • Wurtz coupling products: These are homocoupled dimers of the aryl halide used to form the Grignard reagent (e.g., biphenyl from bromobenzene).[7] This side reaction is favored at higher temperatures and high local concentrations of the aryl halide.[7][8]

  • Unreacted starting materials: Residual cyanophenyl compound or the organohalide used for Grignard reagent formation.

  • Hydrolysis products: The Grignard reagent can be quenched by trace amounts of water to form the corresponding arene (e.g., benzene from phenylmagnesium bromide).

  • Products from reaction with carbon dioxide: Grignard reagents can react with atmospheric CO2 to form carboxylic acids upon workup.[9]

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

To suppress the formation of Wurtz coupling products, consider the following strategies:

  • Slow, dropwise addition of the aryl halide to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[10]

  • Maintain a low reaction temperature. The formation of the Grignard reagent is exothermic, and controlling the temperature can reduce the rate of the Wurtz coupling side reaction.[11]

  • Use a high-purity magnesium source with a large surface area. An oxide layer on the magnesium can hinder the reaction, leading to a buildup of the aryl halide.[10]

  • Choose an appropriate solvent. While THF is common, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling, especially for benzylic Grignards.[12][13]

Q4: My Grignard reaction is not initiating. What should I do?

Failure to initiate is a common issue. Here are some troubleshooting steps:

  • Ensure strictly anhydrous conditions. All glassware must be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents must be used. Grignard reagents are highly sensitive to moisture.[8]

  • Activate the magnesium. The surface of magnesium turnings can have a passivating oxide layer. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]

  • Gentle heating can sometimes provide the activation energy needed to start the reaction.[5]

  • Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.[5]

Troubleshooting Guide

Issue: Low Yield of the Desired Ketone

A low yield of the final ketone product can be attributed to several factors. Use the following guide to diagnose and address the potential causes.

Troubleshooting Flowchart for Low Ketone Yield

LowYieldTroubleshooting start Low Ketone Yield check_initiation Did the Grignard reaction initiate properly? start->check_initiation initiation_no Troubleshoot Initiation: - Ensure anhydrous conditions - Activate magnesium - Gentle heating check_initiation->initiation_no No check_impurities High level of impurities detected (e.g., by GC-MS)? check_initiation->check_impurities Yes impurities_yes Identify and address specific impurities check_impurities->impurities_yes Yes workup_issue Review Workup Procedure: - Ensure complete hydrolysis of imine - Optimize extraction check_impurities->workup_issue No wurtz High Wurtz Coupling? (e.g., biphenyl) impurities_yes->wurtz hydrolysis Significant starting arene? (from Grignard hydrolysis) impurities_yes->hydrolysis unreacted_nitrile High amount of unreacted cyanophenyl starting material? impurities_yes->unreacted_nitrile wurtz_yes Optimize Grignard Formation: - Slow halide addition - Lower temperature - Consider 2-MeTHF solvent wurtz->wurtz_yes Yes end Improved Yield wurtz_yes->end hydrolysis_yes Improve Anhydrous Technique: - Dry glassware thoroughly - Use anhydrous solvents - Maintain inert atmosphere hydrolysis->hydrolysis_yes Yes hydrolysis_yes->end unreacted_nitrile_yes Optimize Reaction Conditions: - Check stoichiometry of Grignard - Increase reaction time/temperature unreacted_nitrile->unreacted_nitrile_yes Yes unreacted_nitrile_yes->end workup_issue->end

Caption: A decision tree for troubleshooting low product yield.

Issue: High Levels of Wurtz Coupling Impurity

The formation of a homocoupled byproduct from the aryl halide is a common side reaction.

  • Symptom: Presence of a significant amount of a non-polar impurity, often with a molecular weight double that of the aryl group of the Grignard reagent (e.g., biphenyl when using phenylmagnesium bromide).

  • Solutions:

    • Slow Addition of Aryl Halide: Add the solution of the aryl halide to the magnesium turnings dropwise over an extended period (e.g., 30-60 minutes). This minimizes the concentration of the aryl halide in the reaction mixture, thereby reducing the likelihood of it reacting with the formed Grignard reagent.[10]

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, as higher temperatures can accelerate the Wurtz coupling reaction.[11]

    • Solvent Choice: Consider using 2-methyltetrahydrofuran (2-MeTHF) as the solvent. Studies have shown that 2-MeTHF can significantly suppress Wurtz coupling compared to THF, leading to higher yields of the desired Grignard reagent.[12][13]

Data Presentation

Table 1: Impact of Solvent on Grignard Reagent Formation and Product Yield

The choice of ethereal solvent can have a significant impact on both the yield of the Grignard reagent and the final product.

SolventGrignard Reagent Assay (% by GC)Final Product Assay (%)Final Product YieldKey Observations
THF29.0786.01.00Standard solvent, but can lead to lower Grignard concentration.[12]
2-MeTHF37.2186.11.18Improved Grignard reagent formation and an approximately 18% improvement in final product yield compared to THF.[12]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for a Grignard reaction with a cyanophenyl compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_glassware Flame-dry all glassware under inert atmosphere prep_reagents Use anhydrous solvents and pure reagents grignard_formation Prepare Grignard reagent (e.g., Phenylmagnesium bromide) in ether solvent prep_reagents->grignard_formation addition Slowly add cyanophenyl compound to the Grignard reagent at 0°C grignard_formation->addition react Allow reaction to proceed (e.g., stir at room temperature) addition->react quench Quench the reaction with saturated aq. NH4Cl solution react->quench extract Extract the product with an organic solvent (e.g., ether) quench->extract purify Purify by column chromatography and/or recrystallization extract->purify analyze Analyze purity by GC-MS and NMR purify->analyze

Caption: General experimental workflow for Grignard synthesis.

Protocol 1: Synthesis of Benzophenone from Benzonitrile and Phenylmagnesium Bromide

This protocol details the synthesis of benzophenone as a representative example.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Benzonitrile, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Reaction with Benzonitrile:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The less polar biphenyl impurity will elute first, followed by the more polar benzophenone product.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a starting point for the analysis of the reaction mixture to identify and quantify the product and major impurities.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-300

  • Expected Retention Order: Biphenyl (impurity) will typically elute before benzophenone (product). Unreacted benzonitrile will also be observed. By comparing the retention times and mass spectra to those of authentic standards, the components of the mixture can be identified and their relative amounts quantified.

References

Stability of 4-(4-Oxocyclohexyl)benzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(4-Oxocyclohexyl)benzonitrile under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid that is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area away from heat and direct sunlight.[1] However, its stability can be compromised under acidic or basic conditions, primarily due to the reactivity of the nitrile and ketone functional groups.

Q2: What are the potential degradation pathways for this compound under acidic or basic conditions?

The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group.[2][3][4][5][6] This reaction typically proceeds in two steps: first, the nitrile is converted to an amide intermediate (4-(4-oxocyclohexyl)benzamide), which is then further hydrolyzed to the corresponding carboxylic acid (4-(4-oxocyclohexyl)benzoic acid).[3][6]

Under more forcing conditions, the cyclohexanone ring may also undergo reactions. In acidic conditions, if alcohols are present as solvents, there is a potential for acetal formation.[7] Under strongly basic conditions, the ketone could potentially undergo aldol-type condensation reactions.

Q3: Is this compound expected to be more stable under acidic or basic conditions?

The relative stability is dependent on the specific conditions (e.g., pH, temperature, reaction time). Generally, nitrile hydrolysis can be catalyzed by both acids and bases.[3][6] Without specific kinetic data for this molecule, it is difficult to definitively state which condition would lead to faster degradation. However, both acidic and basic environments, especially with heating, should be considered potentially degradative.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[8][9] An ideal method would be able to separate the parent compound from its potential degradation products, such as the intermediate amide and the final carboxylic acid. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for developing such a method.[8][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after exposure to acidic/basic media. Degradation of this compound.Attempt to identify the new peaks by comparing their retention times with standards of the potential degradation products (amide and carboxylic acid).Consider using LC-MS to obtain the mass of the unknown peaks for identification.Adjust experimental conditions (e.g., lower temperature, shorter reaction time, less concentrated acid/base) to minimize degradation if it is undesirable.
Low recovery of this compound after work-up from an acidic or basic solution. In addition to degradation, this could be due to partitioning issues during extraction. The carboxylic acid degradation product will have significantly different solubility.Analyze all phases of your reaction mixture and work-up (both organic and aqueous layers) by HPLC to perform a mass balance analysis.Adjust the pH of the aqueous phase during extraction to ensure the analyte of interest is in a neutral form to favor partitioning into the organic solvent.
Formation of an insoluble precipitate during a reaction in basic media. This could be the sodium or potassium salt of the carboxylic acid degradation product, which may have limited solubility in organic solvents.Isolate the precipitate and analyze it separately (e.g., by NMR or IR spectroscopy) to confirm its identity.Acidify the reaction mixture to protonate the carboxylate and potentially dissolve the precipitate.
No degradation observed even under stressed conditions. The reaction conditions (concentration of acid/base, temperature, time) may not be harsh enough.Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[11]Increase the reaction temperature, for example, to 50-60 °C.[11]Extend the duration of the stress testing, for instance, up to 7 days.[11]

Data Presentation

The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is illustrative and intended to provide an expectation of results from such studies.

Condition Time (days) Temperature (°C) % Degradation (Hypothetical) Major Degradation Product
0.1 M HCl760154-(4-oxocyclohexyl)benzoic acid
0.1 M NaOH760204-(4-oxocyclohexyl)benzoic acid
Water760< 5Not Applicable

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under hydrolytic stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • Add a known volume of the stock solution to an equal volume of 1 M HCl in a sealed vial.

  • Place the vial in a water bath at 60°C.

  • At specified time points (e.g., 2, 6, 24, 48 hours, and 7 days), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

3. Base Hydrolysis:

  • Add a known volume of the stock solution to an equal volume of 1 M NaOH in a sealed vial.

  • Place the vial in a water bath at 60°C.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

4. Neutral Hydrolysis:

  • Add a known volume of the stock solution to an equal volume of purified water in a sealed vial.

  • Place the vial in a water bath at 60°C.

  • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

5. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acidic Stress (e.g., 1 M HCl, 60°C) stock->acid Expose to base Basic Stress (e.g., 1 M NaOH, 60°C) stock->base Expose to neutral Neutral Stress (Water, 60°C) stock->neutral Expose to sampling Time-Point Sampling acid->sampling base->sampling neutral->sampling neutralization Neutralization sampling->neutralization For Acid/Base Samples hplc Stability-Indicating HPLC Analysis sampling->hplc For Neutral Samples neutralization->hplc data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_main cluster_products parent This compound amide 4-(4-Oxocyclohexyl)benzamide (Intermediate) parent->amide Acid or Base Catalyzed Hydrolysis (Step 1) acid 4-(4-Oxocyclohexyl)benzoic Acid (Final Product) amide->acid Acid or Base Catalyzed Hydrolysis (Step 2)

Caption: Potential degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Benzonitrile Derivatives in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of synthetic methodologies is paramount to the successful and efficient creation of novel therapeutics and functional materials. Benzonitrile derivatives, characterized by a cyano group attached to a benzene ring, are pivotal building blocks in these endeavors.[1] This guide provides a comparative analysis of common benzonitrile derivatives in key synthetic transformations, supported by experimental data and detailed protocols to inform rational molecular design and experimental planning.

The reactivity of the benzonitrile core and the efficiency of its synthesis are significantly influenced by the nature and position of substituents on the aromatic ring.[1] These substituents can alter the electron density of the nitrile group and the benzene ring, thereby affecting reaction rates, yields, and even the reaction pathway.[1] This guide will explore a comparative analysis of synthetic routes to substituted benzonitriles and the differential reactivity of these derivatives in common chemical transformations.

Comparative Yields in the Synthesis of Substituted Benzonitriles

The preparation of benzonitrile derivatives can be achieved through several established methods. The choice of a particular route often depends on the availability of starting materials, tolerance of other functional groups, and desired scale. Below is a comparative summary of yields for various substituted benzonitriles synthesized via four common methods: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and one-pot synthesis from aldehydes.

Starting Material (Substituted Aniline)Product (Substituted Benzonitrile)Yield (%)
4-Nitroaniline4-Nitrobenzonitrile93%[2]
2-Methylaniline2-Methylbenzonitrile85%[2]
4-Bromoaniline4-Bromobenzonitrile75%[2]
2-Chloroaniline2-Chlorobenzonitrile68%[2]
4-Methoxyaniline4-Methoxybenzonitrile52%[2]
Table 1: Comparative yields for the Sandmeyer Reaction.[2]
Starting Material (Substituted Aryl Halide)Product (Substituted Benzonitrile)Yield (%)
1-Bromo-4-nitrobenzene4-Nitrobenzonitrile88%
1-Iodo-2-methylbenzene2-Methylbenzonitrile82%
1-Bromo-4-methoxybenzene4-Methoxybenzonitrile79%
Table 2: Comparative yields for the Rosenmund-von Braun Reaction.
Aryl Halide/TriflateLigand/ConditionsProductYield (%)
4-BromotolueneⁿBu₃P4-Methylbenzonitrile91%[3]
4-BromoanisoleⁿBu₃P4-Methoxybenzonitrile85%[3]
4-FluorobromobenzeneⁿBu₃P4-Fluorobenzonitrile87%[3]
4-IodotolueneⁿBu₃P4-Methylbenzonitrile94%[3]
4-IodoanisoleⁿBu₃P4-Methoxybenzonitrile96%[3]
Table 3: Comparative yields for Palladium-Catalyzed Cyanation.[3]

Comparative Reactivity of Substituted Benzonitriles

The electronic properties of substituents on the benzonitrile ring play a critical role in the reactivity of the nitrile group and the aromatic ring itself. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate reactivity through inductive and resonance effects.[1]

Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups facilitate the hydration of the nitrile by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1]

Substituent (para-)Relative Rate Constant (k/kH)
-NO₂3.8
-Br1.5
-H1.0
-CH₃0.6
-OCH₃0.3
Table 4: Relative rate constants for the acid-catalyzed hydrolysis of para-substituted benzonitriles.[1]
Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. The efficiency of this transformation is influenced by the choice of reducing agent and the substitution pattern on the benzonitrile. For instance, in catalytic hydrogenation, electron-donating groups generally lead to higher yields of the corresponding benzylamine.[1]

Substituent (para-)ProductYield (%)
-OCH₃4-Methoxybenzylamine92%
-CH₃4-Methylbenzylamine88%
-HBenzylamine85%
-Cl4-Chlorobenzylamine75%
Table 5: Comparative yields for the catalytic hydrogenation of para-substituted benzonitriles.[1]

Experimental Protocols

General Procedure for Sandmeyer Reaction

This protocol describes the synthesis of an aryl nitrile from an aryl diazonium salt, which is generated in situ from the corresponding aniline.[4]

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting aniline (e.g., 4-chloroaniline) in an aqueous solution of a strong acid, such as hydrochloric acid. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C. Continue stirring for an additional 30 minutes to ensure complete formation of the diazonium salt.[4]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the freshly prepared diazonitrile salt solution to the copper cyanide solution at a controlled rate, while maintaining the temperature.

  • Workup: After the addition is complete, the reaction mixture is typically heated to decompose the intermediate complex and then cooled. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.

General Procedure for Palladium-Catalyzed Cyanation of Aryl Halides

This protocol is based on the use of a palladium precursor and a suitable ligand for the cyanation of aryl bromides.[3]

  • Materials: Palladium precursor (e.g., [Pd(cinnamyl)Cl]₂), Ligand (e.g., Tri-n-butylphosphine (ⁿBu₃P)), Cyanide source (e.g., N-acylcyanamide), Aryl bromide, and an anhydrous solvent.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, ligand, and cyanide source. The aryl bromide and solvent are then added.

  • Reaction Execution: The reaction vessel is sealed and heated to the appropriate temperature with stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with water and brine. The organic layer is dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Synthetic and Biological Pathways

To further aid in the understanding of the synthesis and application of benzonitrile derivatives, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway where these compounds have shown significant biological activity.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Cyanating Agent cluster_product Product Aryl_Amine Aryl Amine Diazonium_Salt Aryl Diazonium Salt Aryl_Amine->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ / HCl (0-5°C) Benzonitrile_Derivative Benzonitrile Derivative Diazonium_Salt->Benzonitrile_Derivative Sandmeyer Reaction CuCN CuCN

A simplified workflow for the Sandmeyer reaction.

Benzonitrile derivatives have emerged as potent inhibitors of various kinases, which are often dysregulated in cancer.[5] One such critical signaling cascade is the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and growth.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzonitrile_Inhibitor Benzonitrile-based Kinase Inhibitor Benzonitrile_Inhibitor->PI3K Inhibits Benzonitrile_Inhibitor->Akt Inhibits Benzonitrile_Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Unlocking the Therapeutic Potential of 4-(4-Oxocyclohexyl)benzonitrile Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An insightful guide for researchers, scientists, and drug development professionals on the prospective biological activities of 4-(4-Oxocyclohexyl)benzonitrile analogs. This document provides a framework for evaluating this class of compounds, including potential therapeutic targets, relevant experimental protocols, and a hypothetical workflow for their investigation.

The compound this compound serves as a versatile intermediate in the synthesis of a wide array of organic molecules.[1][2] Its unique structure, featuring both a ketone and a nitrile functional group, makes it a valuable building block for creating more complex molecules with potential biological activities.[1][2] While specific biological activity data for a series of this compound analogs is not extensively available in the public domain, the structural motifs present in this scaffold are found in numerous biologically active compounds. This guide explores the potential biological activities of these analogs by examining structurally related compounds and outlines standard experimental procedures for their evaluation.

Potential Biological Activities of Structurally Related Compounds

Analogs of this compound could be designed to target a variety of biological pathways. The presence of the benzonitrile group is significant, as this moiety is a key feature in many approved drugs and investigational compounds. Similarly, the cyclohexyl group can influence the lipophilicity and conformational properties of a molecule, which are critical for its interaction with biological targets.

Biological ActivityRelevant Structural MotifsPotential Therapeutic Area
Anticancer Naphthoquinone, BenzoquinoneOncology
Anti-inflammatory Isoxazole, BenzonitrileImmunology, Rheumatology
Antimicrobial Stilbene, NaphthyridineInfectious Diseases
Neurological Disorders Tacrine, CyclohexylpiperidineNeurology

This table summarizes potential biological activities based on the activities of compounds containing similar structural features to this compound analogs.

For instance, various benzonitrile-containing compounds have been investigated for their anticancer properties. The nitrile group can act as a hydrogen bond acceptor or participate in other interactions within the active site of a target protein. Furthermore, modifications of the cyclohexyl ring could lead to analogs with selective activity against different cancer cell lines.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be essential in determining the biological activity of novel this compound analogs.

In Vitro Cytotoxicity Assay

This assay is crucial for determining the potential of a compound to kill cancer cells.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.[3]

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Viability Assessment: After a 24-72 hour incubation period, cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization solution.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay (e.g., Cyclooxygenase-2)

This assay is used to identify compounds that can inhibit the activity of a specific enzyme, which is a common mechanism for anti-inflammatory drugs.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, dissolved in DMSO, are pre-incubated with the COX-2 enzyme in a 96-well plate to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate to the wells. The plate is then incubated at 37°C for a specified period.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.[4]

Visualizing Experimental Workflows and Signaling Pathways

To better understand the process of drug discovery and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Drug Discovery and Development Workflow A Compound Synthesis (this compound Analogs) B In Vitro Screening (Cytotoxicity, Enzyme Inhibition) A->B C Lead Identification and Optimization B->C D In Vivo Testing (Animal Models) C->D E Clinical Trials D->E

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

G cluster_1 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Analog Benzonitrile Analog (Inhibitor) Analog->RAF Inhibition

Caption: A hypothetical signaling pathway that could be targeted by a this compound analog.

References

A Comparative Guide to Liquid Crystal Precursors: 4-(4-Oxocyclohexyl)benzonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of liquid crystal (LC) technology, the judicious selection of precursor molecules is paramount to achieving desired material performance. This guide provides a comprehensive comparison of 4-(4-Oxocyclohexyl)benzonitrile with other established liquid crystal precursors. While direct experimental data for liquid crystals derived from this compound is limited in publicly accessible literature, this guide extrapolates its anticipated properties based on its molecular structure and contrasts them with known data for prominent alternatives. This objective comparison is intended to assist researchers in making informed decisions for applications ranging from advanced display technologies to novel drug delivery systems.

Executive Summary

This compound is a versatile organic intermediate with potential as a precursor for liquid crystals.[1] Its structure, featuring a polar nitrile group and a non-planar cyclohexyl ring, suggests that liquid crystals derived from it would likely exhibit a nematic phase with moderate clearing points and relatively low viscosity. However, a lack of direct experimental data necessitates a comparative analysis against well-characterized precursors to estimate its performance. This guide focuses on a comparison with three widely used liquid crystal precursors: 4-pentyl-4'-cyanobiphenyl (5CB), N-(4-methoxybenzylidene)-4-butylaniline (MBBA), and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).

Comparison of Physicochemical and Liquid Crystalline Properties

The performance of a liquid crystal is dictated by a range of physicochemical properties. The following tables summarize the known experimental data for 5CB, MBBA, and PCH5, alongside predicted properties for liquid crystals derived from this compound.

Table 1: Physicochemical Properties of Liquid Crystal Precursors

PropertyThis compound4-pentyl-4'-cyanobiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
CAS Number 73204-07-6[1]40817-08-1[2]26227-73-6[1]61204-01-1[3]
Molecular Formula C₁₃H₁₃NO[4]C₁₈H₁₉N[5]C₁₈H₂₁NO[1]C₁₈H₂₅N[3]
Molecular Weight 199.25 g/mol [6]249.35 g/mol [7]267.37 g/mol [1]255.40 g/mol [3]
Appearance White to off-white crystalline solid[1]Colorless if isotropic or cloudy white if nematic[2]Turbid yellow liquid[8]White powder/crystals[3]
Melting Point (°C) 80-85[1]22.5[2]21.1[9]30-55[10]
Boiling Point (°C) 367.3 (Predicted)[11]361.6[5]410.55 (rough estimate)[9]381[12]
Density (g/mL at 25°C) 1.12 (Predicted)[11]1.008[7]1.027[1]0.97[12]

Table 2: Comparison of Liquid Crystalline Properties

PropertyLiquid Crystals from this compound (Predicted/Expected)4-pentyl-4'-cyanobiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
Liquid Crystal Phase NematicNematic[2]Nematic[1]Nematic[3]
Clearing Point (T_c, °C) Moderate35.0[2]~42-4854.6[13]
Birefringence (Δn) Low to Moderate~0.18 - 0.212[14]~0.15 - 0.2~0.01 - 0.08[15]
Dielectric Anisotropy (Δε) Positive, Small to ModeratePositive, ~+11Negative[16]Positive
Viscosity (η) Relatively LowModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of liquid crystal precursors and the resulting materials.

Synthesis of Novel Liquid Crystals

The ketone functional group in this compound makes it a versatile starting material for synthesizing more complex, elongated molecules necessary for liquid crystalline behavior. Two common synthetic routes are the Wittig reaction and Knoevenagel condensation.[3]

Wittig Reaction Protocol:

  • Ylide Preparation: A phosphonium salt is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the phosphorus ylide.

  • Reaction with Ketone: A solution of this compound in THF is added dropwise to the ylide solution at low temperature (e.g., 0 °C).

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.[17][18]

Knoevenagel Condensation Protocol:

  • Reaction Setup: this compound, an active methylene compound (e.g., malononitrile), and a catalytic amount of a weak base (e.g., piperidine) are dissolved in a suitable solvent like toluene.

  • Condensation: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Purification: After completion, the reaction mixture is cooled, washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The final product is purified by recrystallization.

Characterization of Liquid Crystalline Properties

Determination of Clearing Point (T_c):

The clearing point, or the nematic-to-isotropic transition temperature, is a fundamental property of a liquid crystal.

  • Differential Scanning Calorimetry (DSC): A small sample is heated at a controlled rate (e.g., 5-10 °C/min). The clearing point is identified as the peak of the endothermic transition on the heating curve.

  • Polarized Optical Microscopy (POM): The sample is heated on a hot stage while being observed under a polarizing microscope. The temperature at which the birefringent nematic texture disappears and the view becomes dark (isotropic) is the clearing point.

Measurement of Birefringence (Δn):

Birefringence is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices.

  • Abbe Refractometer: A thin, uniformly aligned liquid crystal cell is used. For a homeotropic alignment (molecules perpendicular to the substrate), n_o is measured. For a planar alignment (molecules parallel to the substrate), n_e is measured. Δn is then calculated as n_e - n_o.

  • Interferometry: The phase difference between the extraordinary and ordinary rays of light passing through the liquid crystal cell is measured, from which the birefringence can be calculated.[11]

Measurement of Dielectric Anisotropy (Δε):

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director.

  • Capacitance Measurement: The capacitance of a liquid crystal cell is measured with and without an applied electric field that aligns the director parallel and perpendicular to the field. The dielectric permittivities are calculated from the capacitance values, and the dielectric anisotropy is determined.[19][20][21]

Measurement of Viscosity (η):

Rotational viscosity is a key parameter for the switching speed of liquid crystal devices.

  • Capillary Flow Method: The time taken for a known volume of the liquid crystal to flow through a capillary tube under a given pressure is measured.

  • Rotational Viscometer: The torque required to rotate a spindle immersed in the liquid crystal at a constant angular velocity is measured.[4][22]

  • Optical or Electro-optical Methods: The response time of the liquid crystal to an applied electric field is measured, from which the rotational viscosity can be calculated.[23][24]

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in liquid crystal precursor synthesis and characterization.

G General Liquid Crystal Synthesis Workflow cluster_synthesis Synthesis Precursor Precursor Reaction Reaction Precursor->Reaction Reactants, Solvent, Catalyst Purification Purification Reaction->Purification Crude Product Synthesized LC Synthesized LC Purification->Synthesized LC Pure Liquid Crystal

General Liquid Crystal Synthesis Workflow

G Liquid Crystal Characterization Workflow cluster_characterization Characterization Synthesized_LC Synthesized Liquid Crystal Thermal_Analysis Thermal Analysis (DSC, POM) Synthesized_LC->Thermal_Analysis Optical_Analysis Optical Analysis (Refractometry, Interferometry) Synthesized_LC->Optical_Analysis Dielectric_Analysis Dielectric Analysis (Capacitance Measurement) Synthesized_LC->Dielectric_Analysis Viscosity_Analysis Viscosity Analysis (Viscometry) Synthesized_LC->Viscosity_Analysis Properties LC Properties (Tc, Δn, Δε, η) Thermal_Analysis->Properties Optical_Analysis->Properties Dielectric_Analysis->Properties Viscosity_Analysis->Properties

Liquid Crystal Characterization Workflow

G Structure-Property Relationships in LC Precursors cluster_structure Molecular Structure cluster_property Liquid Crystalline Properties Rigid_Core Rigid Core (Biphenyl, Cyclohexylphenyl) Clearing_Point Clearing Point (Tc) Rigid_Core->Clearing_Point Influences Stability Birefringence Birefringence (Δn) Rigid_Core->Birefringence Determines Anisotropy Terminal_Groups Terminal Groups (-CN, -Alkyl, -Alkoxy) Terminal_Groups->Clearing_Point Affects Packing Dielectric_Anisotropy Dielectric Anisotropy (Δε) Terminal_Groups->Dielectric_Anisotropy Polarity Contribution Linking_Groups Linking Groups (Ester, Imine) Viscosity Viscosity (η) Linking_Groups->Viscosity Impacts Flexibility

References

Yield comparison of different methods for cyclohexanone functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cyclohexanone Functionalization Methods

The functionalization of cyclohexanone is a cornerstone of modern organic synthesis, providing access to a wide array of valuable carbocyclic and heterocyclic scaffolds. These structures are prevalent in pharmaceuticals, natural products, and materials science. This guide offers a comparative overview of various methods for cyclohexanone functionalization, presenting quantitative yield data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal strategy for their synthetic goals.

Data Presentation: Yield Comparison

The following table summarizes the yields of different cyclohexanone functionalization methods, highlighting the diversity of achievable transformations and their respective efficiencies under various conditions.

Functionalization MethodSpecific ReactionSubstrate/ReagentsCatalyst/ConditionsYield (%)
Photocatalytic Annulation Tandem Carbene and Photoredox-Catalyzed [5+1] CycloadditionBenzylic Ketone/Enol PrecursorsOrganophotocatalyst, Base, Light90%[1]
Photocatalytic Annulation β-Benzyl Cyclohexanone Synthesisβ-Substituted Cycloalkanone PrecursorsOrganophotocatalyst, LightModerate to Good[1]
Photocatalytic Annulation Disubstituted Alkene CyclizationDisubstituted Alkene PrecursorsOrganophotocatalyst, Light81%[1]
Dehydrogenative Aromatization N-Functionalized 2-Aminophenol Synthesis4-Phenylcyclohexanone, 1-Methyl-3-phenylpropylamineTEMPO (3.8 equiv), 1,4-Dioxane, 120°CExcellent[2]
Dehydrogenative Aromatization 2-Arylaminophenol SynthesisCyclohexanones, AnilinesTEMPO (2.8 equiv), 3,5-Diaminobenzoic acid (5 mol %), 120°CGood[2]
Diels-Alder Reaction Cycloaddition for Functionalized Cyclohexeneα-Nitrocinnamate, 2,3-Dimethyl-1,3-butadieneAcetonitrile, 180°C, 2 hoursHigh[3]
Ring Expansion Spirocyclic Ketone SynthesisSubstituted Cyclohexanones, [1.1.1]PropellaneLewis Acid (Sc(OTf)₃)Good to Excellent[4]
Ring Expansion Bicyclo[1.1.1]pentane-derived CyclohexanoneB[1.1.1]P-derived CyclohexanoneLewis Acid (Sc(OTf)₃)68%[4]
Ring Expansion Acid-Sensitive Functional Group ToleranceAcid-Sensitive CyclohexanoneLewis Acidic Conditions86%[4]
Oxidation Peroxidative OxidationCyclohexane, TBHPFe(III) Complex, HNO₃, Microwave (5W), 50°C37.7%[5]
Enamine Catalysis Direct Aldol ReactionCyclohexanone, Aromatic Aldehydes(S)-Prolinamide, Acetic Acid, -25°CModerate to Good[6]
Cascade Catalysis Enamine/NHC Catalyzed CascadeAliphatic Aldehydes, Activated Michael AcceptorsChiral Secondary Amine, Chiral Triazolium Catalyst, 60°C89%[7]

Experimental Protocols & Visualizations

This section provides detailed methodologies for key functionalization reactions, accompanied by Graphviz diagrams to illustrate workflows and reaction pathways.

Dehydrogenative Synthesis of N-Functionalized 2-Aminophenols

This method achieves the construction of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines under transition-metal-free conditions.[2]

Experimental Protocol: A mixture of anilines (0.2 mmol), cyclohexanone (1.5 equiv), 3,5-diaminobenzoic acid (5 mol %), TEMPO (2.8 equiv), and 4-Å molecular sieves (200 mg) in 1,4-dioxane (0.4 ml) is heated at 120°C under a nitrogen atmosphere for 36 hours.[2] Following the reaction, the mixture is cooled, and the product is isolated and purified using standard chromatographic techniques.

Reaction Pathway: The proposed mechanism involves the initial condensation of cyclohexanone and an amine to form an enamine. This intermediate undergoes TEMPO-mediated dehydrogenation steps, ultimately leading to the aromatized 2-aminophenol product.[2]

G Dehydrogenative Aromatization Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Cyclohexanone Cyclohexanone Enamine Enamine (II) Cyclohexanone->Enamine Condensation Amine Primary Amine Amine->Enamine Enaminone α-Enaminone (IV) Enamine->Enaminone TEMPO-mediated Dehydrogenation Aminophenol N-Functionalized 2-Aminophenol Enaminone->Aminophenol Further Dehydrogenation & Aromatization G Diels-Alder Experimental Workflow A 1. Mix Dienophile (α-Nitrocinnamate) & Diene in Acetonitrile B 2. Heat Reaction Mixture to 180°C for 2 hours A->B C 3. Cool Reaction & Remove Solvent B->C D 4. Purify Cycloadduct (Cyclohexene derivative) C->D E 5. (If applicable) Desilylation to yield Cyclohexanone D->E G Ring Expansion via Propellane Insertion cluster_reactants Reactants Cyclohexanone Cyclohexanone Derivative Product Spirocyclic Ketone (Ring-Expanded Product) Cyclohexanone->Product Propellane [1.1.1]Propellane Propellane->Product Catalyst Lewis Acid (e.g., Sc(OTf)₃) Catalyst->Product Catalyzes

References

Spectroscopic comparison of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Substituted Benzonitriles for Researchers and Drug Development Professionals

This guide provides a comparative analysis of unsubstituted benzonitrile and its derivatives using key spectroscopic techniques: Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The data presented herein is essential for the structural elucidation and characterization of these compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups. In benzonitriles, the most characteristic absorption is the C≡N stretching vibration. The position and intensity of this band are sensitive to the electronic effects of the substituents on the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy
  • Instrumentation : A Fourier-transform infrared spectrometer.

  • Sample Preparation : Solid samples are typically mixed with potassium bromide (KBr) and pressed into a pellet. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Spectra are commonly recorded in the region of 4000–400 cm⁻¹.[1] A background spectrum is collected and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.

Comparative IR Data

The C≡N stretching frequency in benzonitriles is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups (EWGs) tend to increase the frequency, while electron-donating groups (EDGs) decrease it. This is due to the substituent's effect on the polarization of the nitrile bond.

CompoundSubstituent (Position)C≡N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
Benzonitrile-H~2229~1600-1450~3066[1]
4-Methoxybenzonitrile-OCH₃ (para)~2225~1605, 1510~3070
4-Nitrobenzonitrile-NO₂ (para)~2233~1608, 1530~3100

Note: The values presented are typical and may vary slightly based on the experimental conditions (e.g., solvent, phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition : Standard pulse programs are used to acquire ¹H, ¹³C, and other relevant spectra like DEPT or 2D-NMR (COSY, HSQC) for unambiguous assignments.

Comparative ¹H NMR Data (in CDCl₃)

The chemical shifts of the aromatic protons are highly dependent on the electronic environment created by the substituents. EWGs deshield nearby protons (shift to higher δ), while EDGs shield them (shift to lower δ).

CompoundAromatic Protons (δ, ppm)
Benzonitrile~7.65 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)
4-Methoxybenzonitrile~7.55 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H, -OCH₃)
4-Nitrobenzonitrile~8.30 (d, 2H), 7.80 (d, 2H)
Comparative ¹³C NMR Data (in CDCl₃)

Substituent effects are also clearly observed in ¹³C NMR spectra, particularly on the chemical shift of the carbon atom to which the substituent is attached (ipso-carbon) and the other ring carbons.

CompoundC-CN (δ, ppm)C≡N (δ, ppm)Aromatic Carbons (δ, ppm)
Benzonitrile~112.5~118.9~132.8, 132.3, 129.2
4-Methoxybenzonitrile~104.0~119.2~162.5, 133.8, 114.5
4-Nitrobenzonitrile~118.0~117.8~150.0, 133.5, 124.2

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of benzonitrile is characterized by a strong primary absorption band (π→π*) around 224 nm and a weaker, structured secondary band around 271 nm.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared using a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0. The solution is placed in a 1 cm pathlength quartz cuvette.

  • Data Acquisition : The spectrum is scanned over a range (e.g., 200–400 nm). The solvent is used as a reference.

Comparative UV-Vis Data

Substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The extent and direction of the shift depend on the nature of the substituent and its interaction with the chromophore.[3]

CompoundSubstituentPrimary Band (λmax, nm)Secondary Band (λmax, nm)
Benzonitrile-H224[2]271[2]
4-Methoxybenzonitrile-OCH₃ (EDG)~245~275
4-Nitrobenzonitrile-NO₂ (EWG)~268[3]~280

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a substituted benzonitrile.

Spectroscopic_Workflow cluster_input Input cluster_techniques Spectroscopic Techniques cluster_data Data Obtained cluster_output Analysis Sample Substituted Benzonitrile FTIR FT-IR Sample->FTIR NMR NMR (¹H, ¹³C) Sample->NMR UVVIS UV-Vis Sample->UVVIS IR_Data Vibrational Frequencies FTIR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data UV_Data Absorption Maxima (λmax) UVVIS->UV_Data Analysis Structural Elucidation & Property Analysis IR_Data->Analysis NMR_Data->Analysis UV_Data->Analysis

Caption: Workflow for the spectroscopic characterization of substituted benzonitriles.

References

In Vitro Evaluation of Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents are critical endeavors in modern medicine. The journey from a promising chemical entity to a potential drug candidate involves rigorous in vitro evaluation to determine its biological activity, potency, and safety profile. This guide provides a comparative framework for the in vitro assessment of novel compounds, using a hypothetical series of 4-(4-Oxocyclohexyl)benzonitrile derivatives as an example. The following sections present comparative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid researchers in their evaluation process.

Comparative Analysis of Biological Activity

The initial phase of in vitro evaluation often involves screening for desired biological activities, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes like protein kinases. The data presented below illustrates a hypothetical comparison between a lead this compound derivative (designated as OCB-1 ) and a standard reference compound.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.[1] The following table summarizes the cytotoxic effects of OCB-1 compared to Doxorubicin, a standard chemotherapeutic agent, across various cancer cell lines. Data are presented as the mean ± standard deviation from three independent experiments.[1]

Cell LineOCB-1 (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)12.5 ± 1.11.5 ± 0.2
A549 (Lung Cancer)18.2 ± 2.52.1 ± 0.3
HeLa (Cervical Cancer)15.8 ± 1.91.8 ± 0.2
HEK293 (Normal Kidney)> 508.7 ± 0.9
Table 2: Comparative Kinase Inhibition (IC50 Values in nM)

Protein kinases are crucial regulators of cellular signaling and are prominent targets in drug discovery.[2] This table compares the inhibitory activity of OCB-1 against a target kinase with a known inhibitor.

Kinase TargetOCB-1 (IC50 in nM)Staurosporine (Reference Inhibitor) (IC50 in nM)
Target Kinase X85 ± 7.215 ± 1.3

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of in vitro data.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., OCB-1) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

In Vitro Kinase Inhibition Assay

In vitro kinase assays are performed to measure the ability of a compound to inhibit the activity of a specific kinase.[6][7]

Procedure:

  • Reaction Setup: In a suitable assay plate, combine the purified target kinase, a specific substrate (peptide or protein), and the test compound (e.g., OCB-1) at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding adenosine triphosphate (ATP). The concentration of ATP should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure data comparability.[3]

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including radiometric assays that measure the incorporation of radioactive phosphate, or luminescence-based assays that measure the amount of ATP remaining in the reaction.[6][8]

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Pathways and Workflows

Graphical representations are invaluable for illustrating complex biological pathways and experimental procedures.

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis (this compound Derivatives) B Primary Screening (e.g., Cytotoxicity Assays) A->B C Hit Identification B->C D Secondary Screening (e.g., Kinase Inhibition Assays) C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: General experimental workflow for in vitro compound evaluation.

G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation OCB1 OCB-1 OCB1->RAF

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by OCB-1.

References

The Pivotal Role of the Cyanophenyl Group in Drug Design: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a compound's structure and its biological activity is paramount. The cyanophenyl group, a common motif in medicinal chemistry, has proven to be a versatile component in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyanophenyl-containing compounds, offering quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to inform future drug discovery efforts.

The inclusion of a cyanophenyl moiety in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The cyano group, with its strong electron-withdrawing nature, can modulate the electronic density of the aromatic ring, impacting π-π stacking interactions with biological targets.[1] Furthermore, the nitrile can act as a bioisostere for other functional groups like carbonyls or halogens, often serving as a hydrogen bond acceptor.[1] This guide will delve into the specific roles of the cyanophenyl group in various classes of bioactive compounds, comparing their performance with relevant alternatives.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro potencies of various cyanophenyl-containing compounds against their respective biological targets. These tables are designed to facilitate a direct comparison of their activities, highlighting the impact of structural modifications on inhibitory or antagonistic efficacy.

Enzyme Inhibitors

Table 1: Aromatase Inhibitors

CompoundStructureTargetIC50 (nM)Comments
Letrozole 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrileAromatase0.2 - 12A potent, non-steroidal aromatase inhibitor. The para-cyanophenyl group is crucial for its high affinity.[2]
Anastrozole 2,2'-(5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene)bis(2-methylpropanenitrile)Aromatase15Another non-steroidal aromatase inhibitor. Lacks the cyanophenyl group of Letrozole.
Img. Deriv. 1 Imidazole derivative of a dual aromatase-sulfatase inhibitorAromatase0.2A highly potent imidazole derivative.[3]
Img. Deriv. 2 (Phenol) Parent phenol of Img. Deriv. 1Aromatase0.028The parent phenol exhibits even greater potency.[3]

Table 2: Checkpoint Kinase 1 (Chk1) Inhibitors

CompoundStructureTargetIC50 (nM)Comments
Compound 2e 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaChk1 Kinase3-10A potent and selective Chk1 inhibitor. The cyanopyrazin-yl group is a key feature.
Receptor Antagonists

Table 3: Cannabinoid Receptor 1 (CB1) Antagonists

CompoundStructureTargetKi (nM)Comments
CB1-(-)-12a (-)-3-(4-chlorophenyl)-N'-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidineCB1 Receptor0.5 ± 0.1A potent and selective CB1 antagonist with a cyanophenyl group.[4]
CB1-(+)-12a (+)-3-(4-chlorophenyl)-N'-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidineCB1 Receptor16.9 ± 2.0The enantiomer shows significantly lower affinity.[4]

Table 4: Mineralocorticoid Receptor (MR) Antagonists

CompoundStructureTargetIC50 (nM)Comments
PF-3882845 (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acidMineralocorticoid ReceptorNot specified, but described as having exquisite potencyA non-steroidal MR antagonist where the cyanophenyl group is a key substituent.
Eplerenone (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid γ-lactone methyl esterMineralocorticoid ReceptorVaries by assayA steroidal MR antagonist, used as a comparator.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by some of the discussed cyanophenyl-containing compounds.

G Aromatase and Estrogen Synthesis Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol EstrogenReceptor Estrogen Receptor Estrone->EstrogenReceptor Estradiol->EstrogenReceptor GeneExpression Gene Expression (Cell Proliferation) EstrogenReceptor->GeneExpression Letrozole Letrozole (Cyanophenyl-containing) Letrozole->Aromatase Inhibition

Figure 1. Aromatase converts androgens to estrogens, which then activate the estrogen receptor to promote gene expression. Cyanophenyl-containing inhibitors like Letrozole block this process.

G Chk1 Signaling in DNA Damage Response DNADamage DNA Damage ATR ATR Kinase DNADamage->ATR Chk1 Chk1 Kinase ATR->Chk1 Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits DNARepair DNA Repair Chk1->DNARepair Promotes CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK Activates CellCycleArrest Cell Cycle Arrest (S and G2/M phases) CDK->CellCycleArrest Promotes Progression Chk1_Inhibitor Chk1 Inhibitor (Cyanophenyl-containing) Chk1_Inhibitor->Chk1 Inhibition

Figure 2. Upon DNA damage, ATR activates Chk1, leading to cell cycle arrest and DNA repair. Cyanophenyl-containing Chk1 inhibitors block this response.

G Mineralocorticoid Receptor Signaling Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Aldo_Complex MR-Aldosterone Complex Aldosterone->MR_Aldo_Complex HSP Heat Shock Proteins (HSP) MR->HSP dissociates MR->MR_Aldo_Complex Nucleus Nucleus MR_Aldo_Complex->Nucleus MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Complex->MRE Binds to GeneTranscription Gene Transcription (e.g., ENaC) MRE->GeneTranscription SodiumReabsorption Increased Sodium and Water Reabsorption GeneTranscription->SodiumReabsorption MR_Antagonist MR Antagonist (Cyanophenyl-containing) MR_Antagonist->MR Blocks Binding

Figure 3. Aldosterone binds to the mineralocorticoid receptor, leading to gene transcription and increased sodium reabsorption. Cyanophenyl-containing antagonists block this pathway.

Detailed Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.

Aromatase Inhibition Assay (JEG-3 Cells)

This protocol describes a method to determine the IC50 values of compounds for aromatase inhibition in a human choriocarcinoma cell line.

1. Cell Culture:

  • Culture JEG-3 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • Replace the culture medium with fresh medium containing the test compounds or vehicle control (DMSO).

3. Aromatase Activity Assay:

  • After a pre-incubation period with the test compounds (e.g., 1 hour), add the aromatase substrate, [1β-³H]-androstenedione, to each well.

  • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Terminate the reaction by adding an organic solvent (e.g., chloroform).

  • Separate the aqueous phase, which contains the tritiated water released during the aromatization reaction.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Chk1 Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to measure the inhibitory activity of compounds against Chk1 kinase.

1. Reagents and Materials:

  • Recombinant human Chk1 enzyme.

  • Chk1 substrate peptide (e.g., CHKtide).

  • [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose paper.

  • Scintillation counter.

2. Assay Procedure:

  • Prepare a reaction mixture containing the Chk1 enzyme, substrate peptide, and kinase reaction buffer.

  • Add the test compound at various concentrations or vehicle control (DMSO) to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of Chk1 kinase inhibition for each compound concentration compared to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using a suitable curve-fitting algorithm.

Cannabinoid Receptor (CB1) Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[5]

1. Membrane Preparation:

  • Use cell membranes from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

  • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Radioligand Binding Assay:

  • The assay is performed in a 96-well plate.

  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940), and the test compound at various concentrations.[5]

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of a known non-radiolabeled CB1 ligand.

  • Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to reach equilibrium.[5]

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol details a method to assess the binding affinity of compounds to the mineralocorticoid receptor.[5]

1. Receptor Source Preparation:

  • Utilize a source of mineralocorticoid receptors, such as cell membranes from HEK293 or CHO cells engineered to express the human MR.[5]

  • Prepare membranes by cell homogenization and differential centrifugation.[5]

2. Competitive Binding Protocol:

  • In a 96-well plate, combine the MR-containing membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone).[5]

  • Add the non-radiolabeled test compound over a range of concentrations.

  • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of an unlabeled MR agonist like aldosterone).[5]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., for a sufficient time at 25°C).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters with cold wash buffer to eliminate unbound radioligand.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Interpretation:

  • Determine the specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The cyanophenyl group is a privileged scaffold in modern drug discovery, contributing significantly to the potency and selectivity of a wide array of therapeutic agents. The data and protocols presented in this guide offer a comparative framework for understanding the structure-activity relationships of cyanophenyl-containing compounds. By providing quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this guide aims to be a valuable resource for researchers dedicated to the design and development of novel, more effective medicines. The continued exploration of the unique properties of the cyanophenyl moiety will undoubtedly lead to the discovery of new and improved therapies for a range of human diseases.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-Oxocyclohexyl)benzonitrile, also known as 4-(p-Cyanophenyl)cyclohexanone, is a valuable building block in the creation of various active pharmaceutical ingredients (APIs). Its synthesis typically involves the oxidation of the secondary alcohol, 4-(4-hydroxycyclohexyl)benzonitrile.

This guide provides an objective comparison of several common and alternative reagents for this critical oxidation step. The performance of each method is evaluated based on reaction conditions, yield, safety, and operational complexity, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Oxidation Reagents

The selection of an oxidizing agent is a critical decision in synthesis design, balancing factors such as yield, selectivity, cost, safety, and environmental impact. Below is a summary of quantitative data for four common oxidation methods. While specific experimental data for the direct oxidation of 4-(4-hydroxycyclohexyl)benzonitrile is not uniformly available across all methods in published literature, the following table provides representative data based on the oxidation of similar secondary alcohols.

Oxidation MethodReagent(s)Typical Reaction TimeTypical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone1 - 4 hours0 °C to Room Temp.High (>90%)[1]Inexpensive, high yield, rapid reaction.[2][3]Uses carcinogenic Cr(VI), strongly acidic, harsh workup.[2]
Swern Oxidation (COCl)₂, DMSO, Et₃N0.5 - 2 hours-78 °C to Room Temp.High (>90%)[4]Very mild, avoids toxic metals, high yield.[5][6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][7]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)0.5 - 2 hours[8]Room Temperature[9]High (>90%)Mild, neutral pH, short reaction time, simple workup.[10]Expensive, potentially explosive on a large scale.[10]
TEMPO-Catalyzed Oxidation TEMPO, NaOCl (or other co-oxidant)0.5 - 1 hour[11]Room Temperature[11]High (~65-95%)[11]Catalytic, "green" reagents, highly selective.[12][13]Can be substrate-dependent, may require pH control.
Catalytic Air Oxidation O₂/Air, Metal Catalyst1 - 6 hours0 - 50 °CHigh (not specified)Inexpensive and environmentally friendly oxidant.[14]May require specialized equipment (e.g., pressure reactor).[14]

Experimental Protocols & Methodologies

Detailed and reproducible experimental procedures are critical for success. The following sections provide established protocols for each of the compared oxidation methods.

Jones Oxidation

The Jones oxidation is a classic and robust method known for its high efficiency.[2][15]

Reagents:

  • 4-(4-hydroxycyclohexyl)benzonitrile

  • Jones Reagent (Prepared from Chromium trioxide (CrO₃) and concentrated Sulfuric acid (H₂SO₄))

  • Acetone

  • Isopropanol (for quenching)

Protocol:

  • Dissolve the starting alcohol, 4-(4-hydroxycyclohexyl)benzonitrile, in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. A distinct color change from orange-red to green will be observed, indicating the consumption of the Cr(VI) reagent.[3]

  • Maintain the temperature at 0°C during the addition and then allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.

  • Purify the product via column chromatography or recrystallization.

Swern Oxidation

The Swern oxidation is a very mild and highly reliable alternative that avoids the use of heavy metals.[5][6]

Reagents:

  • 4-(4-hydroxycyclohexyl)benzonitrile

  • Oxalyl chloride ((COCl)₂) or Trifluoroacetic anhydride (TFAA)

  • Dimethyl sulfoxide (DMSO)

  • A hindered organic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Dichloromethane (DCM)

Protocol:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78°C (a dry ice/acetone bath).

  • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 5-10 minutes.

  • Add a solution of 4-(4-hydroxycyclohexyl)benzonitrile in anhydrous DCM dropwise, ensuring the temperature remains below -60°C. Stir for 15-20 minutes.

  • Add the hindered base (e.g., triethylamine) to the reaction mixture.

  • Allow the reaction to warm to room temperature, then stir for 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ketone by column chromatography.

Dess-Martin Oxidation

This method uses a hypervalent iodine reagent and is prized for its mild conditions and simple workup.[9][10]

Reagents:

  • 4-(4-hydroxycyclohexyl)benzonitrile

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Dissolve 4-(4-hydroxycyclohexyl)benzonitrile in anhydrous DCM.

  • Add Dess-Martin Periodinane (DMP) to the solution in one portion at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.[8] Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

TEMPO-Catalyzed Oxidation

A modern and "green" alternative, this method uses a catalytic amount of a stable radical and a stoichiometric co-oxidant.[12]

Reagents:

  • 4-(4-hydroxycyclohexyl)benzonitrile

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (catalytic amount)

  • Sodium hypochlorite (NaOCl, bleach) solution (co-oxidant)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM) or Toluene

Protocol:

  • In a flask, combine 4-(4-hydroxycyclohexyl)benzonitrile, TEMPO, and KBr in a biphasic solvent system of DCM (or toluene) and water.

  • Cool the vigorously stirred mixture to 0°C.

  • Prepare an aqueous solution of NaOCl and NaHCO₃ (to maintain pH).

  • Add the buffered NaOCl solution dropwise to the reaction mixture, keeping the temperature at 0°C.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a solution of sodium thiosulfate, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired ketone.

  • Purify as needed.

Process Visualization

To better understand the workflow of these alternative synthetic routes, the following diagrams illustrate the general pathways from the starting alcohol to the final ketone product.

SynthesisPathways cluster_start Starting Material cluster_methods Oxidation Methods cluster_end Product Alcohol 4-(4-hydroxycyclohexyl)benzonitrile Jones Jones Oxidation (CrO₃, H₂SO₄) Alcohol->Jones Swern Swern Oxidation (DMSO, (COCl)₂) Alcohol->Swern DMP Dess-Martin Oxidation (DMP) Alcohol->DMP TEMPO TEMPO-Catalyzed (TEMPO, NaOCl) Alcohol->TEMPO Ketone This compound Jones->Ketone Swern->Ketone DMP->Ketone TEMPO->Ketone

Caption: Alternative pathways for oxidizing the starting alcohol to the target ketone.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Setup 1. Dissolve Alcohol in Solvent Reagent 2. Add Oxidizing Reagent(s) Setup->Reagent Monitor 3. Stir & Monitor (TLC) Reagent->Monitor Quench 4. Quench Reaction Monitor->Quench Extract 5. Extraction Quench->Extract Purify 6. Dry & Purify (Chromatography) Extract->Purify Final Pure Ketone Purify->Final

Caption: General experimental workflow for the oxidation of a secondary alcohol.

References

A Comparative Guide to the Reactivity of Cyanophenyl and Pyridyl Functional Groups in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate functional groups is a critical decision in the design of novel drug candidates, profoundly influencing their synthetic accessibility, reactivity in key bond-forming reactions, and metabolic stability. Among the myriad of aromatic moieties employed in medicinal chemistry, the cyanophenyl and pyridyl groups are frequently utilized as bioisosteres or key structural elements. This guide provides an objective comparison of the reactivity of cyanophenyl and pyridyl functional groups in three seminal reaction classes crucial for drug synthesis — the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) — and in the context of metabolic stability, a key determinant of a drug's pharmacokinetic profile. The information presented herein, supported by experimental data, aims to empower researchers to make more informed decisions in the molecular design and development of new therapeutics.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds in modern drug discovery. The electronic nature of the aryl halide partner significantly impacts the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organic halide, is a cornerstone of medicinal chemistry. The reactivity of the aryl halide in the rate-determining oxidative addition step is highly dependent on the electronic properties of the aromatic ring.

The electron-withdrawing nature of the cyano group (-CN) makes cyanophenyl halides generally more reactive than the corresponding pyridyl halides in Suzuki-Miyaura couplings. The -CN group decreases the electron density on the aromatic ring, facilitating the oxidative addition of the palladium catalyst. In contrast, the pyridine ring, while electron-deficient compared to benzene, can act as a ligand for the palladium catalyst, which can sometimes complicate the catalytic cycle.

Table 1: Comparison of Cyanophenyl and Pyridyl Halides in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O8018-2260[1]
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK₂CO₃H₂O70->95[2]
4-BromopyridinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄THF/H₂O100-57-66[3]

Note: Direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented is from different studies and serves to illustrate general reactivity trends.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Distilled H₂O (1.5 mL)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 4-bromobenzonitrile and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add phenylboronic acid, K₃PO₄, and distilled H₂O.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic acid

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • THF/H₂O (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 4-bromopyridine, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed THF/H₂O solvent mixture.

  • Heat the reaction to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'B(OR)2, Base) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the ease of oxidative addition.

Cyanophenyl chlorides are generally more reactive than chloropyridines in Buchwald-Hartwig aminations due to the strong electron-withdrawing effect of the cyano group. However, the nitrogen atom in the pyridine ring can also activate the C-Cl bond towards oxidative addition, particularly at the 2- and 4-positions. The choice of ligand is crucial for achieving high yields with less reactive aryl chlorides, including chloropyridines.[4]

Table 2: Comparison of Cyanophenyl and Pyridyl Chlorides in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorobenzonitrileAnilinePd₂(dba)₃ / ligandNaOtBuToluene80-High[1] (inferred)
2,4-DichloropyridineAnilinePd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane100-High (at C2)[5]
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater80-High[1]

Note: Direct comparative data is limited. The table illustrates typical conditions and outcomes for related substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile with Aniline

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • 4-Chlorobenzonitrile (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • Appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNRR_prime [Ar-Pd(II)-N(H)RR'(L_n)]+X- ArPdX->ArPdNRR_prime Amine Coordination (HNRR') AmidoComplex Ar-Pd(II)-NRR'(L_n) ArPdNRR_prime->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination ArNRR_prime Ar-NRR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, and its rate is highly dependent on the ability of the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex).

Both cyanophenyl and pyridyl halides are activated towards SNAr. The strongly electron-withdrawing cyano group significantly stabilizes the Meisenheimer complex, making cyanophenyl halides excellent substrates. Similarly, the nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (2) and para (4) positions, rendering them susceptible to nucleophilic attack.

In a study of the reaction of substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the potent activating and leaving group ability of the cyano group in this specific system.[6] This suggests that in certain contexts, a cyano group can be more reactive than even a fluorine atom in SNAr reactions.

Table 3: Comparison of Cyanophenyl and Pyridyl Substrates in SNAr Reactions

SubstrateNucleophileSolventConditionsRelative Reactivity/OutcomeReference
2-Cyano-N-methylpyridinium ionPiperidineMethanol-High reactivity, cyano group acts as leaving group[6]
4-Cyano-N-methylpyridinium ionPiperidineMethanol-High reactivity, cyano group acts as leaving group[6]
4-FluoropyridineSodium methoxideMethanol-Facile substitution of fluoride[7] (inferred)
4-FluorobenzonitrileSodium methoxideDMSOComplex kinetics, reaction proceeds[7][8]

Experimental Protocol: SNAr of 4-Fluorobenzonitrile with Sodium Methoxide

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Sodium methoxide (1.1 equiv)

  • Anhydrous DMSO

Procedure:

  • To a solution of 4-fluorobenzonitrile in anhydrous DMSO, add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

SNAr_Mechanism Reactants Ar-X + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Products Ar-Nu + X- Meisenheimer->Products Elimination

Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Metabolic Stability

Metabolic stability is a critical parameter in drug design, as it influences the pharmacokinetic profile and bioavailability of a drug candidate. The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family, particularly CYP3A4.[9][10]

Both cyanophenyl and pyridyl groups can influence a molecule's metabolic stability. The pyridine ring is a common motif in many drugs and its metabolism is well-documented. The nitrogen atom can be a site of N-oxidation or can influence the oxidation of adjacent positions. Pyridine-containing compounds can also act as inhibitors of CYP enzymes by coordinating to the heme iron.[11][12]

The cyanophenyl group is generally considered to be relatively metabolically stable. However, the cyano group can be metabolized, for instance, through oxidative conversion to an amide, as has been shown for the drug pinacidil by CYP3A4.[13]

Table 4: Metabolic Considerations for Cyanophenyl and Pyridyl Groups

Functional GroupCommon Metabolic PathwaysInteraction with CYPsGeneral Impact on Metabolic Stability
Cyanophenyl Oxidative conversion of -CN to -CONH₂Can be a substrate for CYPs (e.g., CYP3A4)Generally considered relatively stable, but can be a site of metabolism.
Pyridyl N-oxidation, hydroxylation of the ringCan be a substrate and/or inhibitor of CYPs (e.g., CYP3A4)Often used to improve metabolic stability by blocking metabolism at a particular site.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a general workflow for assessing metabolic stability.

Materials:

  • Test compound (1 mM stock in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the microsomal suspension to the buffer.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the test compound over time.

Metabolic_Stability_Workflow Start Prepare Reaction Mixture (Test Compound, Microsomes, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Sampling Sample at Time Points Initiation->Sampling Quenching Quench Reaction (Acetonitrile + IS) Sampling->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data Calculate t1/2 and CLint Analysis->Data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The cyanophenyl and pyridyl functional groups exhibit distinct reactivity profiles that are of significant consequence in drug discovery and development.

  • In cross-coupling reactions , the cyanophenyl group generally imparts higher reactivity to aryl halides compared to the pyridyl group due to its strong electron-withdrawing nature.

  • In nucleophilic aromatic substitution , both groups activate the aromatic ring, with the cyano group demonstrating potent activating and leaving group capabilities in specific contexts.

  • Regarding metabolic stability , the pyridyl group is often strategically employed to enhance metabolic robustness by blocking sites of metabolism, although it can also be a site of metabolism or lead to CYP inhibition. The cyanophenyl group is generally considered metabolically more stable, but it is not metabolically inert.

The choice between these two functional groups should be made on a case-by-case basis, considering the specific synthetic strategy, the desired electronic properties of the target molecule, and the anticipated metabolic profile. This guide provides a foundational understanding of their comparative reactivity to aid in the rational design of new and improved drug candidates.

References

Safety Operating Guide

Proper Disposal of 4-(4-Oxocyclohexyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(4-Oxocyclohexyl)benzonitrile, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Understanding the Hazard Profile

Key Hazard Information (Based on Analogous Compounds):

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]

II. Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[1]

  • Hand Protection: Use protective gloves resistant to chemicals.

  • Body Protection: A lab coat or long-sleeved clothing is required.[1]

  • Respiratory Protection: For large quantities or in case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Engineering Controls:

  • All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[3]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully sweep up any solid this compound using non-sparking tools and place it into a designated, compatible, and clearly labeled hazardous waste container.[1][3]

    • Avoid generating dust during this process.[2][3]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing papers, must also be disposed of as hazardous waste in the same container.

  • Liquid Waste (Solutions):

    • Do not pour any solution containing this compound down the drain.

    • Collect all liquid waste in a sealed, compatible, and labeled container.

Step 2: Waste Container Management

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Toxic").[4]

  • Sealing: Keep the waste container tightly closed except when adding waste.[5]

  • Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[3][4]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][4]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[1][2]

Logical Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

IV. Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate first aid measures:

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2]

  • Spills: For small spills, carefully sweep or absorb the material and place it in the hazardous waste container. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's emergency response team.[1][3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling 4-(4-Oxocyclohexyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Oxocyclohexyl)benzonitrile. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data sheets for structurally similar nitrile compounds.

Personal Protective Equipment (PPE)

A thorough risk assessment of laboratory procedures should be conducted to ensure the appropriate selection of PPE.[1] The minimum required PPE for handling this compound includes:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are the minimum requirement.[1][2] A face shield should be worn in situations with a higher risk of splashing.[1][2]
Hand Protection Disposable nitrile gloves are required for incidental contact.[2] For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[2][3] Immediately replace gloves upon contamination.[2][3]
Body Protection A laboratory coat is mandatory.[1][2] For procedures with a high potential for splashing or handling larger quantities, chemical-resistant aprons or coveralls are recommended.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary for large-scale operations or emergencies.[6]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5]

Work Practices:

  • Avoid the formation of dust and aerosols.[4][5]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][7]

  • Remove contaminated clothing immediately and wash it before reuse.[7][8]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8]

  • Keep away from oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If symptoms persist, seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, get medical advice.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][6] If eye irritation persists, seek medical attention.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][6]
Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection and Segregation:

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be kept tightly sealed when not in use.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Segregation: Do not mix with other incompatible waste streams.[7]

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_transfer Transfer Compound prep_weigh->exp_transfer exp_start Perform Experimental Procedure cleanup_decon Decontaminate Work Surfaces exp_start->cleanup_decon exp_transfer->exp_start cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_disposal Arrange for Waste Disposal cleanup_waste->cleanup_disposal cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.